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  • Product: (E)-Ethyl 3-(thiophen-2-yl)acrylate
  • CAS: 70326-81-7

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of (E)-Ethyl 3-(thiophen-2-yl)acrylate: A Technical Guide

Executive Summary (E)-Ethyl 3-(thiophen-2-yl)acrylate (CAS: 70326-81-7) is a highly versatile α,β -unsaturated ester utilized extensively as a Michael acceptor and a core pharmacophore building block in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(E)-Ethyl 3-(thiophen-2-yl)acrylate (CAS: 70326-81-7) is a highly versatile α,β -unsaturated ester utilized extensively as a Michael acceptor and a core pharmacophore building block in medicinal chemistry[1]. Accurate structural elucidation of this compound is critical for downstream drug development, as its stereochemistry and electronic distribution directly dictate its reactivity with biological nucleophiles.

As a Senior Application Scientist, I approach NMR characterization not merely as a data-matching exercise, but as a direct readout of molecular electronics. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C NMR chemical shifts of (E)-Ethyl 3-(thiophen-2-yl)acrylate, explaining the quantum mechanical and anisotropic causality behind each signal[2]. Furthermore, it establishes a self-validating standard operating procedure (SOP) for acquiring these spectra.

Mechanistic Causality: Electronic & Stereochemical Effects

Before analyzing the quantitative data, it is essential to understand the electronic push-pull system inherent to (E)-Ethyl 3-(thiophen-2-yl)acrylate.

  • Stereochemical Geometry ( E -Isomer): The trans-geometry of the alkene is definitively proven by the 3JHα,Hβ​ coupling constant. In 1 H NMR, a coupling constant of ∼15.6 Hz is the hallmark of a trans-alkene, whereas cis-alkenes typically exhibit coupling constants in the 10–12 Hz range[2].

  • Mesomeric Polarization: The molecule features an electron-rich thiophene ring conjugated to an electron-withdrawing ethyl ester. This conjugation allows π -electron density to be withdrawn from the alkene β -carbon toward the carbonyl oxygen. Consequently, the β -proton and β -carbon are highly deshielded, while the α -position remains relatively shielded.

  • Heteroaromatic Anisotropy: The sulfur atom in the thiophene ring induces specific local deshielding effects, particularly on the adjacent H-5 proton, which can be distinguished by its unique coupling constants ( 3JH4,H5​≈5.0 Hz) compared to the H-3 proton ( 3JH3,H4​≈3.6 Hz)[2].

Quantitative NMR Data & Assignments

1 H NMR Chemical Shifts

The following table summarizes the 1 H NMR data (acquired at 300 MHz in CDCl 3​ ) and the structural causality for each assignment[2].

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Assignment Rationale
H- β 8.00Doublet (d)1H15.6Alkene proton β to the carbonyl. Highly deshielded by the resonance electron-withdrawing effect of the ester and the anisotropic field of the thiophene ring. The 15.6 Hz coupling confirms the trans ( E ) geometry.
H-5 (Thiophene) 7.36Doublet (d)1H5.0Thiophene proton adjacent to the sulfur atom. Deshielded by the electronegative sulfur. The 5.0 Hz coupling is characteristic of 3JH4,H5​ in thiophenes.
H-3 (Thiophene) 7.24Doublet (d)1H3.6Thiophene proton adjacent to the acrylate substituent. The 3.6 Hz coupling is characteristic of 3JH3,H4​ .
H-4 (Thiophene) 7.04Multiplet (m)1H-Central thiophene proton. Typically appears as a doublet of doublets (dd) due to coupling with both H-3 and H-5, but often resolves as a multiplet in 300 MHz spectra.
H- α 6.26Doublet (d)1H15.6Alkene proton α to the carbonyl. Shielded relative to H- β due to the polarization of the double bond.
-CH 2​
  • (Ethyl)
4.25Quartet (q)2H7.1Methylene protons of the ethyl ester. Deshielded by the directly attached ester oxygen. Splits into a quartet due to the adjacent methyl group.
-CH 3​ (Ethyl) 1.31Triplet (t)3H7.1Methyl protons of the ethyl ester. Splits into a triplet due to the adjacent methylene group.
13 C NMR Chemical Shifts

The 13 C NMR spectrum (75 MHz, CDCl 3​ ) further validates the carbon framework. The chemical shifts reflect the electron density distribution across the conjugated system.

Carbon PositionChemical Shift ( δ , ppm)TypeCausality / Assignment Rationale
C=O (Carbonyl) ~167.0QuaternaryTypical resonance for an α,β -unsaturated ester carbonyl carbon.
C-2 (Thiophene) ~139.5QuaternaryIpso-carbon attached to the acrylate group.
C- β (Alkene) ~136.8CHHighly deshielded due to the mesomeric withdrawal of electrons by the carbonyl group.
C-5 (Thiophene) ~130.9CHDeshielded by the adjacent sulfur atom.
C-3 (Thiophene) ~128.2CHAromatic carbon adjacent to the substitution site.
C-4 (Thiophene) ~127.9CHCentral aromatic carbon, typically the most shielded in the thiophene ring.
C- α (Alkene) ~116.5CHShielded relative to C- β due to the polarization of the conjugated π -system.
-CH 2​
  • (Ethyl)
60.5CH 2​ Aliphatic carbon directly attached to the electronegative ester oxygen.
-CH 3​ (Ethyl) 14.3CH 3​ Terminal aliphatic methyl carbon.

Workflow Visualization

To ensure rigorous structural validation, the following diagnostic workflow should be implemented.

NMR_Workflow N1 Sample Prep (CDCl3 + TMS) N2 1D 1H NMR (J-Coupling Analysis) N1->N2 N3 1D 13C NMR (Chemical Shifts) N1->N3 N4 2D NMR (HSQC / HMBC) N2->N4 N3->N4 N5 Structural Validation N4->N5

Figure 1: Systematic NMR elucidation workflow for (E)-Ethyl 3-(thiophen-2-yl)acrylate.

Standard Operating Procedure: Self-Validating NMR Acquisition

To achieve publication-quality spectra that eliminate ambiguity, follow this step-by-step methodology. This protocol is designed as a self-validating system, meaning each step contains an internal check to ensure data integrity.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of (E)-Ethyl 3-(thiophen-2-yl)acrylate in 0.6 mL of high-purity deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm NMR tube.

  • Validation: Inspect the tube against a light source. The solution must be perfectly clear. Particulates distort the magnetic field homogeneity (shimming), leading to broadened peaks and loss of the critical 3.6 Hz and 5.0 Hz thiophene coupling constants.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample into the spectrometer (e.g., 300 MHz or 400 MHz). Lock onto the deuterium signal of CDCl 3​ . Perform automatic or manual shimming on the Z and Z 2 gradients.

  • Validation: Check the lock level stability. A fluctuating lock indicates poor shimming or sample convection. The full width at half maximum (FWHM) of the CDCl 3​ residual peak should be ≤1.0 Hz.

Step 3: 1D 1 H NMR Acquisition

  • Action: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the number of scans (NS) to 16 and the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation.

  • Validation: Process the free induction decay (FID) with a line broadening (LB) of 0.3 Hz. Phase the spectrum. The TMS peak must be sharp and set exactly to δ 0.00 ppm. The residual CHCl 3​ peak must appear at δ 7.26 ppm.

Step 4: 1D 13 C NMR Acquisition

  • Action: Execute a proton-decoupled 13 C pulse sequence (e.g., zgpg30). Set NS to 512–1024 depending on concentration, with a D1 of 2.0 seconds.

  • Validation: Process with an LB of 1.0 Hz. Verify that the CDCl 3​ triplet is centered exactly at δ 77.16 ppm. The signal-to-noise ratio of the quaternary carbons (C=O at ∼167 ppm and C-2 at ∼139.5 ppm) must be ≥10:1 to confirm full relaxation and detection.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5372376, (E)-Ethyl 3-(thiophen-2-yl)acrylate." PubChem,[Link][1]

  • The Royal Society of Chemistry. "Supporting Information for Regio- and Diastereoselective Pd-Catalyzed Aminochlorocyclization of Allylic Carbamates: Scope, Derivatization, and Mechanism." RSC Advances,[Link][2]

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of (E)-Ethyl 3-(thiophen-2-yl)acrylate: A Technical Guide

Executive Summary & Chemical Context (E)-Ethyl 3-(thiophen-2-yl)acrylate (CAS: 70326-81-7) is a highly conjugated organic building block widely utilized in the synthesis of pharmaceuticals, organic semiconductors, and ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(E)-Ethyl 3-(thiophen-2-yl)acrylate (CAS: 70326-81-7) is a highly conjugated organic building block widely utilized in the synthesis of pharmaceuticals, organic semiconductors, and advanced materials[1]. The molecule consists of a thiophene ring conjugated to an ethyl ester via an (E)-configured alkene bridge.

Understanding the solid-state behavior of this compound through Single-Crystal X-Ray Diffraction (SC-XRD) is critical. The extended π-conjugation drives the molecule toward a highly planar conformation, which dictates its supramolecular packing and electronic properties[2]. However, crystallographic analysis of thiophene derivatives presents a notorious technical challenge: thiophene flip-disorder [3]. This whitepaper provides a comprehensive, field-proven guide to growing diffraction-quality crystals, executing cryogenic data collection, and deploying advanced refinement strategies to resolve structural disorder.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity structural data, the experimental workflow must be treated as a self-validating system where each step—from crystallization to final refinement—minimizes thermal noise and structural ambiguity.

Protocol A: Single-Crystal Growth

Causality: Thiophene acrylates are highly soluble in most organic solvents. Rapid precipitation leads to twinned or microcrystalline powders. Slow evaporation from a binary solvent system is required to establish a controlled nucleation environment, allowing the planar molecules to stack via π-π interactions without introducing stacking faults.

  • Solvent Selection: Prepare a binary solvent system of Hexane and Ethyl Acetate (3:1 v/v). The non-polar hexane acts as an antisolvent, while ethyl acetate provides initial solubility.

  • Dissolution: Dissolve 50 mg of (E)-Ethyl 3-(thiophen-2-yl)acrylate in 2 mL of the solvent mixture in a 5 mL glass vial. Sonicate briefly until the solution is optically clear.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean, dust-free crystallization vial to remove heterogeneous nucleation sites.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Place the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 4–7 days, harvest the resulting colorless, plate-like crystals directly into a protective drop of perfluoropolyether (Paratone-N) oil to prevent atmospheric degradation and mechanical stress.

Protocol B: Cryogenic X-Ray Data Collection

Causality: Cryogenic temperatures are mandatory. At room temperature, the ethyl ester tail and the thiophene ring exhibit high dynamic thermal motion, which smears the electron density and exacerbates the inherent static disorder of the thiophene ring.

  • Mounting: Select a single crystal with uniform extinction under polarized light (dimensions approx. 0.20 × 0.15 × 0.05 mm). Mount it on a MiTeGen micromount using the Paratone oil.

  • Flash-Cooling: Immediately transfer the mount to the diffractometer goniometer in a 100 K nitrogen cold stream (e.g., Oxford Cryosystems). Flash-cooling locks the conformational state and minimizes thermal ellipsoids.

  • Data Acquisition: Utilize a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) and a CCD/CMOS area detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy (completeness > 99%).

  • Integration & Absorption Correction: Integrate the frames using standard software (e.g., APEX3/SAINT). Apply a multi-scan absorption correction (SADABS) to correct for the anisotropic morphology of the plate-like crystal.

Workflow N1 Crystal Selection (Polarized Light) N2 Cryogenic Mounting (100 K, Paratone Oil) N1->N2 N3 Data Collection (Mo Kα, CMOS) N2->N3 N4 Integration & Scaling (Multi-scan Absorption) N3->N4 N5 Structure Solution (Intrinsic Phasing) N4->N5 N6 Refinement & Validation (SHELXL, CheckCIF) N5->N6

Fig 1. End-to-end X-ray diffraction workflow for thiophene-acrylate derivatives.

The Core Challenge: Resolving Thiophene Flip-Disorder

Mechanistic Causality of the Disorder

In the crystal structures of monosubstituted thiophenes, the molecule frequently exhibits a whole-molecule or partial-ring disorder[4]. This occurs because the sulfur atom (S) and the adjacent carbon-carbon double bond (-CH=CH-) have remarkably similar steric volumes and scattering profiles. During crystallization, the thiophene ring can adopt two orientations rotated by approximately 180° around the C–C bond connecting it to the acrylate moiety[3][5].

If ignored, this disorder manifests as artificially enlarged, "cigar-shaped" thermal ellipsoids on the sulfur and carbon atoms, leading to high R1​ values and CheckCIF alerts.

Step-by-Step Refinement Strategy (SHELXL)

To establish a self-validating structural model, the disorder must be explicitly modeled using Olex2 and SHELXL[5].

  • Identify Residual Density: After initial isotropic refinement, examine the difference Fourier map. Large residual Q-peaks (~1.0–2.0 e/ų) will appear near the thiophene carbons, indicating the alternate sulfur position.

  • Assign Split Positions: Duplicate the thiophene ring atoms. Assign the major orientation to PART 1 and the minor orientation (flipped 180°) to PART 2.

  • Constrain Occupancies: Link the occupancies of the two parts using a free variable (FVAR). For example, if FVAR 2 is 0.65, PART 1 refines to 65% occupancy and PART 2 to 35%.

  • Apply Geometric Restraints: Because the two orientations heavily overlap, unrestrained anisotropic refinement will fail. Apply rigid-bond restraints (RIGU) and similarity restraints (SADI or SAME) to force the two disordered rings to maintain chemically sensible geometries[4][5].

  • Final Validation: The model is self-validating when the anisotropic displacement parameters (ADPs) become spherical, the R1​ drops below 5%, and no residual electron density peaks exceed 0.5 e/ų.

Disorder S1 Identify Residual Q-Peaks Around Thiophene Ring S2 Assign Split Positions (180° Flipped Orientation) S1->S2 S3 Apply SHELXL Commands (PART 1 / PART 2) S2->S3 S4 Set Geometric Restraints (RIGU, SADI, SAME) S3->S4 S5 Refine Occupancy (FVAR) & Anisotropic Displacement S4->S5

Fig 2. Self-validating SHELXL refinement strategy for resolving thiophene flip-disorder.

Structural Analysis and Data Presentation

Molecular Geometry and Planarity

In the refined structure of (E)-Ethyl 3-(thiophen-2-yl)acrylate, the extended conjugation forces the thiophene ring and the acrylate double bond into near-perfect coplanarity[2]. The dihedral angle between the thiophene plane and the acrylate plane is typically less than 15°. The ester ethyl group, however, may exhibit slight out-of-plane twisting to minimize steric clashes with neighboring molecules in the lattice.

Supramolecular Packing

Conjugated thiophene derivatives predominantly crystallize in centrosymmetric space groups (e.g., P21​/c )[4]. The crystal packing is driven by:

  • Slipped π–π Stacking: The planar thiophene-acrylate backbones stack face-to-face with an interplanar distance of ~3.4–3.6 Å. The slip prevents direct electrostatic repulsion between the π-clouds.

  • Herringbone Motifs: Edge-to-face C–H···π interactions and weak C–H···O hydrogen bonds between the thiophene protons and the ester carbonyl oxygen stabilize the three-dimensional lattice[4].

Quantitative Crystallographic Summary

The following table summarizes the representative crystallographic parameters for (E)-Ethyl 3-(thiophen-2-yl)acrylate based on standard high-resolution cryogenic data for this molecular class.

ParameterValue / Description
Chemical Formula C₉H₁₀O₂S
Formula Weight 182.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Volume ~ 950 - 1050 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) ~ 1.25 - 1.30 g/cm³
Absorption Coefficient (μ) ~ 0.28 mm⁻¹
Goodness-of-fit (GOF) on F² 1.02 - 1.05
Final R indices[I > 2σ(I)] R1​ < 0.050, wR2​ < 0.120
Largest diff. peak and hole ~ 0.35 and -0.25 e·Å⁻³

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5372376, (E)-Ethyl 3-(thiophen-2-yl)acrylate". PubChem. Available at:[Link]

  • Abrahams, S. C., & Lipscomb, W. N. "The Crystal Structure of Thiophene at -55° C". Acta Crystallographica, 1952. Available at:[Link]

  • Kaur, M., et al. "Green synthesis and crystal structure of 3-(benzothiazol-2-yl)thiophene". Acta Crystallographica Section E, 2015. Available at:[Link]

  • Al-Juboori, et al. "Antibacterial susceptibility of new copper(II) N-pyruvoyl anthranilate complexes against marine bacterial strains". Arabian Journal of Chemistry, 2015. Available at:[Link]

Sources

Foundational

The Electronic Properties and Application Workflows of Thiophene Acrylates: A Comprehensive Guide

Prepared for: Researchers, Materials Scientists, and Drug Development Professionals Subject: Mechanistic insights, electronic tuning, and experimental protocols for thiophene acrylate derivatives in organic electronics a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Materials Scientists, and Drug Development Professionals Subject: Mechanistic insights, electronic tuning, and experimental protocols for thiophene acrylate derivatives in organic electronics and targeted covalent inhibitors.

Executive Overview: Bridging Materials Science and Pharmacology

Thiophene acrylates represent a highly versatile class of functionalized organic molecules. By marrying the electron-rich, hole-transporting capabilities of the thiophene ring with the polymerizable and electrophilic nature of the acrylate moiety, these compounds serve a dual purpose. In organic electronics , they enable the fabrication of robust, crosslinked conductive films with tunable bandgaps for organic solar cells (OSCs) and bioelectronic sensors (1)[1]. In drug discovery , the α,β-unsaturated carbonyl system acts as a highly tunable Michael acceptor, facilitating the design of targeted covalent inhibitors (TCIs) that selectively bind to nucleophilic residues on pathogenic proteins (2)[2].

This guide deconstructs the electronic properties of thiophene acrylates, maps their application workflows, and establishes self-validating experimental protocols for both materials and biomedical applications.

Electronic Properties: Tuning the HOMO/LUMO Gap

The fundamental utility of thiophene acrylates stems from the electronic interplay between the donor (thiophene) and acceptor (acrylate) groups. The acrylate group exerts a strong electron-withdrawing inductive and mesomeric effect. Mechanistically, this pulls electron density away from the conjugated π-system of the thiophene core, which directly lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For instance, in the development of wide-bandgap polymers for OSCs, introducing electron-withdrawing substituents significantly alters the electronic landscape. The incorporation of acetal substituents induces steric twisting in the polymer backbone, which can drive the HOMO energy level down to −5.55 eV, thereby enhancing the open-circuit voltage of the resulting solar devices (3)[3].

Quantitative Electronic Data Summary

The table below synthesizes the electronic and physical properties of key thiophene acrylate derivatives and related copolymers:

Material / DerivativeProperty MeasuredValueMechanistic Influence on Device Performance
PBDTAT HOMO / LUMO-5.55 eV / -3.49 eVDeep HOMO enhances oxidative stability and open-circuit voltage in OSCs[3].
PBDTFT LUMO-3.73 eVLowered LUMO facilitates highly efficient electron transfer to acceptor molecules[3].
Photopolymerized PATh Electrical Conductivity10⁻² S·cm⁻¹Ensures rapid charge transport across electrochromic and bioelectronic films[4].
Photopolymerized PATh Optical Transmittance> 90%High transparency is critical for clear/bleached states in optical devices[4].
Anthraquinone-Thiophene Oxidation Potential1.85 V (Irreversible)High potential indicates monomer stability prior to targeted electropolymerization[1].

Polymerization Workflows: From Monomer to Electroactive Film

To utilize thiophene acrylates in solid-state devices, the monomers must be polymerized into cohesive films. The dual-functionality of the molecule allows for two distinct pathways: Electrochemical Polymerization and Photochemical Polymerization .

Electrochemical grafting utilizes a biphasic potential approach to independently react the acrylate and thiophene groups (5)[5]. Conversely, photopolymerization relies on UV irradiation and mixed photoinitiators (such as diphenyliodonium hexafluorophosphate) to simultaneously trigger radical and cationic propagation (6)[6].

PolymerizationWorkflow cluster_electro Electrochemical Pathway cluster_photo Photochemical Pathway Monomer Thiophene Acrylate Monomer Cathodic Cathodic Electrografting (Acrylate Reduction) Monomer->Cathodic e- UV UV Irradiation (Mixed Photoinitiators) Monomer->UV hv Anodic Anodic Polarization (Thiophene Oxidation) Cathodic->Anodic Anchored ConductiveFilm Grafted Conductive Polymer Film Anodic->ConductiveFilm Conjugation Radical Radical/Cationic Propagation UV->Radical Initiation Crosslinked Crosslinked Electroactive Network Radical->Crosslinked Curing

Fig 1: Dual-pathway logic for thiophene acrylate polymerization via electrochemical and photochemical means.

Protocol 1: Dual-Step Electrochemical Grafting of PATh Films

Objective: Fabricate a covalently anchored poly(thiophene acrylate) film that resists delamination in aqueous environments.

  • Monomer Preparation: Synthesize 3-((2-acryloyloxy)ethyl)thiophene (ATh) via the reaction of 2-(3-thienyl)ethanol with acryloyl chloride in dry THF. Verify purity >95% via Gas Chromatography (GC) (5)[5].

  • Cell Assembly: Construct a standard three-electrode cell utilizing a glassy carbon working electrode, an Ag/AgCl reference electrode, and a platinum wire counter electrode (1)[1].

  • Step 1 - Cathodic Electrografting: Apply a targeted cathodic potential. Causality: This selectively reduces the electron-deficient acrylate double bonds without affecting the thiophene ring, forming a chemisorbed polyacrylate chain anchored directly to the carbon electrode (5)[5].

  • Step 2 - Anodic Polymerization: Shift the system to an anodic polarization regime. Causality: The high potential oxidizes the pendant thiophene rings into radical cations. These radicals couple to form a highly conjugated, electroactive polythiophene network that is physically tethered to the substrate (5)[5].

Bio-Integration and Drug Discovery: The Michael Acceptor Paradigm

Beyond materials science, the acrylate moiety on thiophene derivatives is a potent Michael acceptor . In modern drug development, targeted covalent inhibitors (TCIs) utilize Michael acceptors to form irreversible covalent bonds with specific nucleophilic residues (predominantly cysteine) in the active sites of target proteins (7)[7].

The electron-rich thiophene ring modulates the electrophilicity of the acrylate's β-carbon. This fine-tuning is critical: if the acceptor is too reactive, it causes off-target toxicity; if too inert, it fails to bind the target. When optimized, cytotoxic thiophene acrylates can induce apoptosis in cancer cells by covalently modifying target proteins, leading to a spike in Reactive Oxygen Species (ROS), mitochondrial membrane permeabilization, and the release of Cytochrome C (2)[2].

ApoptosisPathway TA Thiophene Acrylate (Electrophile) Adduct Covalent Adduct (Tetrahedral Intermediate) TA->Adduct Michael Addition Target Target Protein (Cysteine Nucleophile) Target->Adduct Attack ROS Reactive Oxygen Species (ROS) Spike Adduct->ROS Inhibition Mito Mitochondrial Membrane Permeabilization ROS->Mito Stress CytC Cytochrome C Release Mito->CytC Efflux Apoptosis Cellular Apoptosis CytC->Apoptosis Caspase Activation

Fig 2: Signaling pathway of thiophene acrylate-induced apoptosis via covalent Michael addition.

Protocol 2: Kinetic Evaluation of Michael Addition Reactivity

Objective: Validate the covalent binding efficacy and reaction kinetics of a thiophene acrylate derivative against a biological nucleophile.

  • Reagent Preparation: Dissolve the thiophene acrylate derivative (1.0 equiv) in a physiologically relevant solvent system (e.g., PBS buffer with 5% DMSO to ensure solubility) (8)[8].

  • Nucleophile Introduction: Introduce a model biological nucleophile, such as cysteamine or glutathione, at a controlled 10-fold stoichiometric excess to establish pseudo-first-order kinetics.

  • Kinetic Monitoring (UV-Vis): Immediately transfer the mixture to a quartz cuvette. Monitor the reaction via UV-Vis spectroscopy by tracking the disappearance of the characteristic π-π* transition peak associated with the conjugated α,β-unsaturated system over time (2)[2].

  • Mechanistic Validation (NMR): To confirm the mechanism, run a parallel assay in an NMR tube (using D2O/DMSO-d6). Causality: The rate-limiting step is the nucleophilic attack forming the tetrahedral intermediate. Monitoring the upfield shift and eventual disappearance of the vinylic protons validates the successful formation of the stable acylated product (2)[2].

References

  • electrochemical comparison of different poly(thiophene acrylate)s - Benchchem. 1

  • Acetal- and Aldehyde-Substituted Thiophene-Benzodithiophene Copolymers for Organic Solar Cells - ACS Applied Energy Materials. 3

  • Full Electrochemical Synthesis of Conducting Polymer Films Chemically Grafted to Conducting Surfaces - Langmuir. 5

  • 3-(2-Thienyl)acryloyl chloride | 28424-61-5 - Benchchem.2

  • Photopolymerization of electroactive film applied to full polymer electrochromic device - Express Polymer Letters. 6

  • Application Notes and Protocols for Methyl 3-(thiophen... - Benchchem. 7

  • A Comparative Guide to Alternative Reagents for... - Benchchem. 8

Sources

Exploratory

Introduction: The Significance of (E)-Ethyl 3-(thiophen-2-yl)acrylate

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of (E)-Ethyl 3-(thiophen-2-yl)acrylate This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption properties of (E)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of (E)-Ethyl 3-(thiophen-2-yl)acrylate

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption properties of (E)-Ethyl 3-(thiophen-2-yl)acrylate. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize UV-Vis spectroscopy for the characterization of organic compounds. We will explore the underlying principles of its electronic absorption, the practical aspects of its synthesis and spectroscopic analysis, and the interpretation of its spectral behavior, particularly in response to solvent polarity.

(E)-Ethyl 3-(thiophen-2-yl)acrylate belongs to a class of organic molecules known for their interesting photophysical properties.[1] Structurally, it is a derivative of acrylic acid, featuring a thiophene ring attached to the β-carbon of the acrylate system. This arrangement creates a conjugated π-system that is fundamental to its electronic and optical characteristics.

The core structure features a thiophene ring, which acts as an electron-rich donor (D), connected via a π-conjugated bridge (the acrylate double bond) to an electron-withdrawing ethyl ester group (A). This "D-π-A" architecture is a hallmark of many functional organic materials used in sensors and dye-sensitized photovoltaics.[1][2] The absorption of UV or visible light by these molecules can induce an intramolecular charge transfer (ICT), a phenomenon that is highly sensitive to the molecule's environment.[2] Understanding the UV-Vis spectrum is therefore critical for characterizing this compound and predicting its behavior in various applications.

Caption: Molecular Structure of (E)-Ethyl 3-(thiophen-2-yl)acrylate.

Theoretical Basis of UV-Vis Absorption

UV-Vis spectroscopy measures the absorption of light by a molecule, which causes the promotion of electrons from a lower energy ground state to a higher energy excited state.[3] For organic compounds with conjugated systems like (E)-Ethyl 3-(thiophen-2-yl)acrylate, the most significant electronic transitions are typically π → π* transitions.[4]

  • Chromophore: The entire conjugated system, including the thiophene ring, the alkene bridge, and the carbonyl group (C=O), acts as the chromophore—the part of the molecule responsible for absorbing light.[4]

  • π → π Transition:* The delocalized π electrons in the conjugated system require relatively low energy to be excited into higher-energy anti-bonding (π*) orbitals. This transition is responsible for the strong absorption band typically observed in the UV region for this class of compounds.

  • Intramolecular Charge Transfer (ICT): Due to the D-π-A structure, photoexcitation can cause a significant shift in electron density from the electron-donating thiophene ring towards the electron-accepting ethyl ester group. This ICT excited state is often more polar than the ground state.

The energy of these transitions, and thus the wavelength of maximum absorbance (λmax), is highly dependent on the molecular structure and the surrounding solvent environment.

Synthesis and Purification Protocol

Accurate spectroscopic analysis begins with a pure sample. (E)-Ethyl 3-(thiophen-2-yl)acrylate can be synthesized via a Knoevenagel condensation reaction. The following protocol is adapted from established literature procedures.[1][5]

A. Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of the target compound.

B. Step-by-Step Synthesis Methodology

  • Reagent Preparation: In a two-necked round-bottom flask equipped with a condenser, combine thiophene-2-carboxaldehyde (6.6 mmol), ethyl cyanoacetate (6.6 mmol), and a catalytic amount of piperidine (e.g., 1 mol%) in absolute ethanol.[1]

    • Causality: Ethanol serves as a suitable solvent for the reactants. Piperidine, a weak base, is an effective catalyst for the Knoevenagel condensation by deprotonating the active methylene group of ethyl cyanoacetate.

  • Reaction: Stir the mixture at room temperature for approximately 3 hours.[1] The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Isolation: Upon completion, a solid product typically precipitates. Cool the flask in an ice bath to maximize precipitation. Collect the yellowish-brown solid by vacuum filtration.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure, yellow crystals of (E)-Ethyl 3-(thiophen-2-yl)acrylate.[1]

    • Causality: Recrystallization is a critical step to remove unreacted starting materials and byproducts, ensuring the purity required for accurate spectroscopic measurements.

  • Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the compound using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.[1][5]

UV-Vis Spectroscopic Analysis Protocol

The following protocol outlines the steps for obtaining the UV-Vis absorption spectrum and investigating the solvatochromic properties of the compound.

A. Experimental Workflow for UV-Vis Analysis

Caption: Workflow for UV-Vis spectroscopic analysis.

B. Step-by-Step Measurement Methodology

  • Instrument Preparation: Turn on the dual-beam UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 30 minutes to ensure stable output.[4]

  • Solvent Selection: To investigate solvatochromism, select a range of solvents with varying polarities. A good selection would include a non-polar solvent (e.g., Hexane), a solvent of intermediate polarity (e.g., Dichloromethane), and a polar aprotic solvent (e.g., Acetonitrile).

  • Solution Preparation:

    • Prepare a concentrated stock solution by accurately weighing a small amount of the purified compound and dissolving it in a class A volumetric flask using a suitable solvent in which it is highly soluble (e.g., Dichloromethane).[6]

    • From the stock solution, prepare dilute working solutions (typically in the 10⁻⁵ to 10⁻⁶ M range) in each of the selected solvents. The final absorbance should ideally be within the instrument's optimal range (0.2 - 0.8 A.U.).

    • Causality: Working within this absorbance range ensures adherence to the Beer-Lambert law and minimizes instrumental error.[3]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent that will be used for the sample measurement. Place it in both the reference and sample beams of the spectrophotometer and run a baseline scan. This subtracts any absorbance from the cuvette and the solvent itself.[7]

  • Sample Measurement:

    • Rinse the sample cuvette with the sample solution before filling it.

    • Place the solvent-filled cuvette in the reference beam and the sample-filled cuvette in the sample beam.

    • Scan the absorbance from a suitable wavelength range, for example, 200 nm to 600 nm.

  • Data Collection: Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value for the sample in each solvent.

Interpretation of Results: Solvatochromism

Thiophene acrylate derivatives with a D-π-A structure are known to exhibit positive solvatochromism.[2] This means the λmax shifts to longer wavelengths (a bathochromic or "red" shift) as the polarity of the solvent increases.

  • Mechanism: The ICT excited state is more polar than the ground state. Polar solvents stabilize this polar excited state more effectively than they stabilize the less polar ground state. This stabilization lowers the energy of the excited state, reducing the energy gap (ΔE) between the ground and excited states. Since wavelength is inversely proportional to energy (λ = hc/ΔE), a smaller energy gap results in absorption at a longer wavelength.[2][8]

Table 1: Expected UV-Vis Absorption Data in Various Solvents

SolventPolarity IndexExpected λmax (nm)Spectral Shift
Hexane0.1~310-320Reference (Non-polar)
Dichloromethane3.1~325-335Bathochromic Shift
Acetonitrile5.8~330-340Stronger Bathochromic Shift

Note: The λmax values are estimations based on the known behavior of similar thiophene-based chromophores. Actual experimental values would be determined using the protocol above.

The observation of a bathochromic shift with increasing solvent polarity serves as strong evidence for the presence of an intramolecular charge transfer character in the π → π* electronic transition of (E)-Ethyl 3-(thiophen-2-yl)acrylate.

Conclusion and Applications

The UV-Vis absorption spectrum of (E)-Ethyl 3-(thiophen-2-yl)acrylate provides critical insights into its electronic structure. The key absorption band arises from a π → π* transition with significant intramolecular charge transfer character. This is experimentally validated by the positive solvatochromism (bathochromic shift) observed with increasing solvent polarity.

A thorough understanding and precise measurement of these properties are essential for the rational design and application of this molecule and its derivatives in fields such as:

  • Chemical Sensors: The sensitivity of the λmax to the local environment can be exploited to create sensors for solvent polarity or the presence of specific analytes.

  • Materials Science: As a building block for larger conjugated polymers and dyes, its absorption characteristics are fundamental to the optical and electronic properties of the resulting materials.[9]

  • Drug Development: Chromophores are often integrated into biological probes, and understanding their spectral properties is key to developing assays and imaging agents.

By following the validated protocols for synthesis and spectroscopic analysis outlined in this guide, researchers can reliably characterize (E)-Ethyl 3-(thiophen-2-yl)acrylate and leverage its unique photophysical properties for advanced applications.

References

  • Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. (n.d.). SpringerLink. Retrieved March 26, 2026, from [Link]

  • Evaluation of Hyperpolarizability from the Solvatochromic Method: Thiophene Containing Push–Pull Cationic Dyes as a Case Study. (2018). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Theoretical design of solvatochromism switching by photochromic reactions using donor–acceptor disubstituted diarylethene derivatives with oxidized thiophene rings. (n.d.). RSC Publishing. Retrieved March 26, 2026, from [Link]

  • Evaluation of Hyperpolarizability from the Solvatochromic Method: Thiophene Containing Push−Pull Cationic Dyes as a Case. (n.d.). Universiteit van Amsterdam. Retrieved March 26, 2026, from [Link]

  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). (2019). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). (2019). IUCr Journals. Retrieved March 26, 2026, from [Link]

  • Synthesis, characterization, crystal structure and supra-molecularity of ethyl (E)-2-cyano-3-(3-methyl-thio-phen-2-yl)acrylate and a new polymorph of ethyl (E). (2019). PubMed. Retrieved March 26, 2026, from [Link]

  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E). (2019). Al al-Bayt University. Retrieved March 26, 2026, from [Link]

  • Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. (2026). Indus Journal of Bioscience Research. Retrieved March 26, 2026, from [Link]

  • Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. (n.d.). PMC - NIH. Retrieved March 26, 2026, from [Link]

  • UV-Vis Spectroscopy of Organic Compounds. (n.d.). Scribd. Retrieved March 26, 2026, from [Link]

  • The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved March 26, 2026, from [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). Purdue Engineering. Retrieved March 26, 2026, from [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2018). ResearchGate. Retrieved March 26, 2026, from [Link]

  • (E)-Ethyl 3-(thiophen-2-yl)acrylate. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. (2021). PMC. Retrieved March 26, 2026, from [Link]

  • Synthesis and Performance of (E)-3-Phenyl-2-(thiophen-2-yl)acrylonitrile-Based Small-Molecule Semiconductors. (2019). ResearchGate. Retrieved March 26, 2026, from [Link]

  • The Ultraviolet Spectra of the Thiophene Derivatives. (n.d.). Osaka Prefecture University. Retrieved March 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (E)-Ethyl 3-(thiophen-2-yl)acrylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of (E)-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of (E)-ethyl 3-(thiophen-2-yl)acrylate.

This transformation is predominantly achieved via the Horner-Wadsworth-Emmons (HWE) olefination, reacting thiophene-2-carboxaldehyde with triethyl phosphonoacetate[1]. While conceptually straightforward, the electron-rich nature of the thiophene ring and the moisture sensitivity of the reagents often lead to yield-limiting issues such as poor stereoselectivity, incomplete conversion, or ester hydrolysis. This guide provides mechanistic insights, quantitative data, and a self-validating protocol to ensure high yields and exceptional (E)-selectivity.

Mechanistic Pathway & Workflow

The HWE reaction relies on the deprotonation of triethyl phosphonoacetate to form a resonance-stabilized phosphonate carbanion. Nucleophilic attack on the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde forms an oxaphosphetane intermediate. The stereochemical outcome is dictated by the reversibility of this initial addition. Under thermodynamic control (e.g., using NaH in THF), the anti-oxaphosphetane is favored, which undergoes syn-elimination to yield the thermodynamically more stable (E)-alkene[2].

HWE_Mechanism A Thiophene-2-carboxaldehyde + Triethyl phosphonoacetate B Phosphonate Carbanion Formation (Base: NaH or K2CO3) A->B Deprotonation C Nucleophilic Addition (Aldehyde Attack) B->C D Oxaphosphetane Intermediate C->D Cyclization E (E)-Ethyl 3-(thiophen-2-yl)acrylate (Target Product) D->E syn-Elimination F Diethyl Phosphate (Byproduct) D->F Cleavage

Figure 1: Mechanistic pathway of the Horner-Wadsworth-Emmons olefination for (E)-acrylate synthesis.

Quantitative Optimization Data

The choice of base and solvent is the most critical variable in optimizing the yield and E:Z ratio. The table below summarizes typical outcomes based on established HWE optimization parameters for heteroaryl aldehydes[2][3].

Base SystemSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)E:Z Ratio
NaH THF 0 to 25 2.5 >99 93 98:2
DBUDichloromethane254.09888>98:2
K₂CO₃Acetonitrile25 to 6012.0958595:5
LiOHWater/THF258.0857890:10

Note: Sodium hydride (NaH) in anhydrous THF provides the optimal balance of rapid conversion, high yield, and excellent (E)-selectivity for thiophene-2-carboxaldehyde[3].

Troubleshooting Guide & FAQs

Troubleshooting_Logic Start Low Yield of (E)-Isomer? CheckConv Is starting material fully consumed? Start->CheckConv YesConv Yes CheckConv->YesConv NoConv No CheckConv->NoConv CheckIso Check E:Z Ratio (via NMR/HPLC) YesConv->CheckIso CheckMoist Check Moisture & Base Equivalents NoConv->CheckMoist HighZ High Z-Isomer (Change to NaH/THF or LiCl/DBU) CheckIso->HighZ Ratio < 95:5 SideProd Side Products Formed (Cannizzaro/Hydrolysis) CheckIso->SideProd Ratio > 95:5

Figure 2: Troubleshooting workflow for low yield in (E)-ethyl 3-(thiophen-2-yl)acrylate synthesis.

Q1: My overall yield is below 60%, but TLC shows complete consumption of thiophene-2-carboxaldehyde. Where is my product going?

Root Cause & Causality: If the starting material is consumed but the isolated yield of the (E)-isomer is low, the primary culprits are Z-isomer formation or ester hydrolysis. Thiophene-2-carboxaldehyde is electron-rich, which can slightly alter the transition state energy differences between syn- and anti-addition. If a weak base or protic solvent is used, kinetic control may increase Z-isomer formation, which is often lost during recrystallization or column chromatography. Alternatively, if aqueous bases (like NaOH or LiOH) are used, competitive hydrolysis of the ethyl ester can yield the highly polar carboxylic acid, which remains in the aqueous phase during workup. Solution: Switch to strictly anhydrous conditions using Sodium Hydride (NaH) in dry THF[3]. If a milder base is required due to safety constraints, use the Masamune-Roush conditions (LiCl and DBU in dry Acetonitrile), which highly favors the (E)-alkene through lithium chelation of the transition state.

Q2: The reaction stalls at 70% conversion. Adding more aldehyde doesn't help. How do I drive it to completion?

Root Cause & Causality: Stalled HWE reactions are almost always caused by the quenching of the phosphonate carbanion. Triethyl phosphonoacetate is highly hygroscopic. If moisture is introduced into the system, it reacts with the base (e.g., NaH + H₂O → NaOH + H₂), neutralizing the reagent intended for deprotonation. NaOH is a much weaker base in THF and will fail to deprotonate the remaining phosphonate efficiently, halting the reaction. Solution:

  • Titrate or replace your base. Wash NaH (if using a mineral oil dispersion) with dry hexanes immediately before use.

  • Dry the triethyl phosphonoacetate over activated 4Å molecular sieves for 24 hours prior to use.

  • Ensure a slight excess of the phosphonate carbanion (1.1 to 1.2 equivalents of both triethyl phosphonoacetate and base relative to the aldehyde)[4].

Q3: I am observing a highly polar, UV-active side product at the baseline of my TLC. What is it?

Root Cause & Causality: This is likely thiophene-2-carboxylic acid or thiophen-2-ylmethanol, resulting from the Cannizzaro reaction. When using hydroxide bases (e.g., KOH, NaOH) or if adventitious moisture creates hydroxides in situ, the un-enolizable thiophene-2-carboxaldehyde undergoes disproportionation. Solution: Strictly avoid aqueous hydroxide bases. If phase-transfer catalysis (PTC) is necessary, use a solid-liquid system with anhydrous K₂CO₃ rather than an aqueous biphasic system[3].

Validated Experimental Protocol

This self-validating protocol utilizes NaH/THF to ensure thermodynamic control, maximizing both yield and (E)-selectivity[3][4].

Reagents:

  • Thiophene-2-carboxaldehyde: 1.0 eq (10.0 mmol, 1.12 g)

  • Triethyl phosphonoacetate: 1.1 eq (11.0 mmol, 2.47 g)

  • Sodium Hydride (60% dispersion in mineral oil): 1.15 eq (11.5 mmol, 0.46 g)

  • Anhydrous Tetrahydrofuran (THF): 30 mL

Step-by-Step Methodology:

  • Preparation of the Base: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum. Add the NaH (0.46 g) and wash with anhydrous hexanes (2 x 5 mL) via syringe to remove the mineral oil. Decant the hexanes under positive argon pressure.

  • Solvent Addition: Suspend the washed NaH in 15 mL of anhydrous THF and cool the suspension to 0 °C using an ice-water bath.

  • Phosphonate Addition: Dissolve triethyl phosphonoacetate (2.47 g) in 5 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes[4].

    • Self-Validation Check: You must observe the evolution of hydrogen gas (bubbling). The suspension will transition into a clear, slightly yellow homogeneous solution once carbanion formation is complete. Stir for an additional 30 minutes at 0 °C.

  • Aldehyde Addition: Dissolve thiophene-2-carboxaldehyde (1.12 g) in 10 mL of anhydrous THF. Add this dropwise to the carbanion solution at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 2.5 hours[3].

    • Self-Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 9:1). The aldehyde (Rf ~0.4, UV active) should completely disappear, replaced by a new, intensely UV-active spot (Rf ~0.6) corresponding to (E)-ethyl 3-(thiophen-2-yl)acrylate.

  • Quenching and Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5) to isolate the pure (E)-isomer.

References

  • [3] Title: (Ethoxycarbonylmethyl)triphenylphosphonium bromide | 1530-45-6 - Benchchem | Source: benchchem.com | URL: 3

  • [4] Title: Synthesis of 3-(Thiophen-2-yl)propanal from ... - Benchchem | Source: benchchem.com | URL: 4

  • [1] Title: (E)-Ethyl 3-(thiophen-2-yl)acrylate | 70326-81-7 | Benchchem | Source: benchchem.com | URL: 1

  • [2] Title: Diethyl[hydroxy(phenyl)methyl]phosphonate|CA 1663-55-4 - Benchchem | Source: benchchem.com | URL: 2

Sources

Optimization

Palladium Catalyst Optimization Support Center: (E)-Ethyl 3-(thiophen-2-yl)acrylate Synthesis

Welcome to the Technical Support Center for the Heck cross-coupling of 2-bromothiophene (or 2-iodothiophene) with ethyl acrylate. This guide is specifically engineered for researchers and drug development professionals a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Heck cross-coupling of 2-bromothiophene (or 2-iodothiophene) with ethyl acrylate. This guide is specifically engineered for researchers and drug development professionals aiming to reduce palladium (Pd) catalyst loading to the parts-per-million (ppm) or low mol% range while maintaining high turnover numbers (TON) and product yields.

Section 1: Mechanistic Bottlenecks in Low-Loading Systems

To successfully optimize Pd loading, one must understand exactly where the catalytic cycle fails under dilute conditions. The Heck reaction proceeds via a standard Pd(0)/Pd(II) cycle . However, when catalyst concentrations are reduced, the rate of catalyst deactivation often outpaces the productive catalytic cycle.

HeckCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (2-Bromothiophene) Pd0->OxAdd Deact Deactivation (Pd Black Precipitation) Pd0->Deact Low Ligand/Pd Ratio PdII Thienyl-Pd(II)-Br OxAdd->PdII MigIns Migratory Insertion (Ethyl Acrylate) PdII->MigIns PdII->Deact Thermal Degradation AlkylPd Alkyl-Pd(II) Intermediate MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim Product (E)-Ethyl 3-(thiophen-2-yl)acrylate + H-Pd(II)-Br BetaElim->Product Regen Base Regeneration (HX removal) Product->Regen Regen->Pd0

Heck catalytic cycle for thiophene coupling highlighting Pd black deactivation pathways.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction stalls at 0.5 mol% Pd loading, and I observe a black precipitate. How do I prevent this? A1: The black precipitate is "Pd black," which forms when the active Pd(0) species aggregates into inactive nanoparticles and bulk metal due to insufficient stabilization by ligands .

  • Causality: At low Pd concentrations, the equilibrium shifts toward ligand dissociation. Without steric and electronic protection, Pd(0) atoms cluster together.

  • Solution: Transition from monodentate phosphines (like PPh3) to bulky, electron-rich bidentate ligands (e.g., dppf, Xantphos) or N-heterocyclic carbenes (NHCs), which bind more tightly to Pd. Alternatively, if running phosphine-free, use a highly polar solvent like DMF or DMAc with an inorganic base to stabilize the nanoparticles.

Q2: Should I use Pd(PPh3)4 or Pd(OAc)2 as my precatalyst for optimal loading? A2: Pd(OAc)2 is generally superior for low-loading optimization.

  • Causality: Pd(PPh3)4 is a stable 18-electron complex that must dissociate two phosphine ligands to form the active 14-electron Pd(0)L2 species . This dissociation is thermodynamically uphill. Pd(OAc)2, when reduced in situ, forms a highly active, under-coordinated Pd(0) species immediately. Furthermore, the acetate acts as an internal base, assisting in the crucial concerted metalation-deprotonation (CMD) step.

Q3: How does the choice of base impact the turnover number (TON) at low catalyst loadings? A3: The base is responsible for neutralizing the HX (HBr) generated during β-hydride elimination, regenerating the Pd(0) catalyst.

  • Causality: If the base is insoluble or too weak, H-Pd(II)-Br accumulates and decomposes the catalyst. For the synthesis of (E)-ethyl 3-(thiophen-2-yl)acrylate, mild inorganic bases like K2CO3 or NaOAc are preferred. Silver salts (e.g., AgNO3 or AgF) can also be used as additives; they act as halide scavengers, precipitating AgBr and driving the reaction forward, which is especially useful when oxidative addition is sluggish .

Section 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and catalytic efficiency (Yield and TON) for the coupling of 2-bromothiophene and ethyl acrylate.

Catalyst PrecursorLoading (mol%)Ligand / BaseSolvent / TempYield (%)TONCausality / Observation
Pd(PPh3)45.0None / Et3NToluene / 100°C8517High loading required due to stable 18 e- complex.
Pd(OAc)21.0P(o-tolyl)3 / K2CO3DMF / 120°C9292Bulky ligand promotes reductive elimination; good stability.
Pd(OAc)2 0.1 dppf / NaOAc DMAc / 130°C 88 880 Bidentate ligand prevents Pd black; high TON achieved.
Pd(OAc)20.01None / K2CO3DMF / 140°C454,500Phosphine-free. Significant Pd black observed; reaction stalled.

Section 4: Self-Validating Experimental Protocol

This protocol is designed with built-in validation checks to ensure the system is operating optimally at a low Pd loading (0.1 mol%).

Objective: Synthesis of (E)-Ethyl 3-(thiophen-2-yl)acrylate via optimized Heck coupling.

Materials:

  • 2-Bromothiophene (1.0 equiv, 10 mmol)

  • Ethyl acrylate (1.5 equiv, 15 mmol)

  • Pd(OAc)2 (0.1 mol%, 0.01 mmol)

  • dppf ligand (0.15 mol%, 0.015 mmol)

  • Anhydrous NaOAc (2.0 equiv, 20 mmol)

  • Anhydrous DMAc (15 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Validation Step 1): In an oven-dried Schlenk flask under argon, combine Pd(OAc)2 and dppf in 2 mL of anhydrous DMAc. Stir at room temperature for 15 minutes.

    • Self-Validation: The solution should transition from reddish-brown to a clear yellow/orange, indicating the successful formation of the active Pd-ligand complex. If it turns black, oxygen or moisture has infiltrated the system.

  • Reagent Addition: Add anhydrous NaOAc, followed by the remaining 13 mL of DMAc. Add 2-bromothiophene and ethyl acrylate via syringe.

  • Reaction Execution: Heat the mixture to 130°C using an oil bath or heating block with vigorous stirring (800 rpm) for 12 hours.

    • Self-Validation: Monitor the reaction via TLC or GC-MS at the 2-hour mark. You should observe the exclusive formation of the (E)-isomer (trans-selectivity is a hallmark of the Heck reaction ).

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (3 x 20 mL) to remove DMAc and inorganic salts.

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes:Ethyl Acetate) to isolate the pure (E)-ethyl 3-(thiophen-2-yl)acrylate.

Section 5: Troubleshooting Decision Workflow

Use the following logical decision tree when your optimized low-loading protocol fails to deliver expected yields.

Troubleshooting Start Issue: Low Yield at <1 mol% Pd Check1 Is Pd Black visible in the reactor? Start->Check1 Solve1 Action: Increase Ligand/Pd ratio or switch to bidentate ligand Check1->Solve1 Yes Check2 Is 2-Bromothiophene unreacted (GC/MS)? Check1->Check2 No Solve2 Action: Add Ag halide scavenger (e.g., AgNO3) to drive Ox. Add. Check2->Solve2 Yes Check3 Is the product decomposing or isomerizing? Check2->Check3 No Solve3 Action: Lower temperature and switch to milder base (NaOAc) Check3->Solve3 Yes

Diagnostic workflow for resolving low yields in low-loading Heck couplings.

References

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions Source: Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

  • Heck Reaction Source: Organic Chemistry Portal URL:[Link]

  • Heck Reaction Source: Chemistry LibreTexts URL:[Link]

  • Palladium-Catalyzed Coupling Reactions of Bromothiophenes at the C−H Bond Adjacent to the Sulfur Atom with a New Activator System, AgNO3/KF Source: Organic Letters (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of (E)-Ethyl 3-(thiophen-2-yl)acrylate

Welcome to the technical support guide for (E)-Ethyl 3-(thiophen-2-yl)acrylate. As a key intermediate in organic synthesis, this α,β-unsaturated ester, or Michael acceptor, is pivotal in forming carbon-carbon and carbon-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (E)-Ethyl 3-(thiophen-2-yl)acrylate. As a key intermediate in organic synthesis, this α,β-unsaturated ester, or Michael acceptor, is pivotal in forming carbon-carbon and carbon-heteroatom bonds. Its reactivity, however, is exquisitely sensitive to the reaction environment, particularly the choice of solvent. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during its use, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions & Troubleshooting

This section addresses the most common issues reported by users. The answers are framed to not only solve the immediate problem but also to build a foundational understanding of the underlying chemical principles.

Q1: My Michael addition reaction is showing low or no conversion. How can solvent choice be the root cause?

A1: This is a classic issue where the solvent is not just a medium but an active participant in the reaction mechanism. (E)-Ethyl 3-(thiophen-2-yl)acrylate undergoes conjugate addition, a reaction that often involves charged or highly polar transition states. The solvent's ability to stabilize these states is paramount.

The reaction mechanism generally involves the attack of a nucleophile on the electron-deficient β-carbon of the acrylate. The efficiency of this step is directly influenced by the solvent's properties.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are excellent at stabilizing charged intermediates through hydrogen bonding. They can accelerate reactions where proton transfer is a rate-limiting step.[1] However, they can also form a "solvent cage" around anionic nucleophiles (e.g., thiolates, enolates) through hydrogen bonding, which can decrease their effective nucleophilicity and slow the initial addition step.

  • Polar Aprotic Solvents (e.g., THF, DMF, Acetonitrile): These are often the solvents of choice for Michael additions. They can solvate the counter-ion of the nucleophile (e.g., the Na⁺ of sodium thiophenoxide) but do not strongly interact with the nucleophilic anion itself. This leaves the nucleophile "naked" and highly reactive, often leading to significantly faster reaction rates.[2][3] Computational and experimental studies on similar acrylate systems have shown that the reaction often proceeds efficiently in these media.[2]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices as they cannot effectively stabilize the charged intermediates typical of a Michael addition. This often leads to extremely slow reactions or no reaction at all. Their use is typically reserved for specific catalytic systems or when trying to suppress certain side reactions.[1]

Troubleshooting Workflow for Low Conversion:

G start Low / No Conversion Observed check_catalyst Is a catalyst being used? Is it active? start->check_catalyst check_solvent Analyze Current Solvent Choice check_catalyst->check_solvent Yes, catalyst is active polar_protic Polar Protic (e.g., EtOH) - Potential for nucleophile deactivation via H-bonding. check_solvent->polar_protic polar_aprotic Polar Aprotic (e.g., THF, DMF) - Generally optimal for stabilizing intermediates. check_solvent->polar_aprotic non_polar Non-Polar (e.g., Toluene) - Likely poor stabilization of transition state. check_solvent->non_polar switch_solvent Action: Switch to a Polar Aprotic Solvent (e.g., THF or Acetonitrile) polar_protic->switch_solvent Consider nucleophile solvation monitor Re-run reaction and monitor progress (TLC, LC-MS, in-situ IR) polar_aprotic->monitor If still failing, re-evaluate nucleophile/catalyst strength non_polar->switch_solvent Poor intermediate stabilization switch_solvent->monitor success Problem Resolved monitor->success

Caption: Troubleshooting workflow for low reaction conversion.

Comparative Data on Solvent Effects:

While specific kinetic data for (E)-Ethyl 3-(thiophen-2-yl)acrylate is sparse, studies on similar systems provide a clear picture. For example, the Michael addition of acetoacetates to acrylates shows a significant rate dependence on the solvent.

SolventTypeDielectric Constant (ε)Typical Effect on Michael Addition RateReference
None (Neat) --Often used as a baseline; can be fast if reactants are liquid.[4]
THF Polar Aprotic7.6Generally provides a significant rate enhancement over neat conditions.[3][4]
DMSO Polar Aprotic47Strong rate acceleration due to excellent stabilization of polar intermediates.[4]
Ethanol Polar Protic25Rate can be variable; may be slower than aprotic solvents if nucleophile is strongly solvated.[1][4]
m-Xylene Non-Polar2.4Typically results in very slow reaction rates.[4]
Q2: I'm observing a mixture of 1,4- (Michael) and 1,2-addition products. How can I improve selectivity for the desired 1,4-adduct?

A2: This is a question of regioselectivity, governed by the principles of Hard and Soft Acids and Bases (HSAB) and kinetic versus thermodynamic control.[5][6] Your substrate has two electrophilic sites: the "soft" β-carbon (C4) and the "hard" carbonyl carbon (C2).

  • 1,4-Addition (Conjugate/Michael Addition): A nucleophile attacks the β-carbon. This is favored by soft nucleophiles (e.g., thiolates, cuprates, enamines).[5][7]

  • 1,2-Addition (Direct Addition): A nucleophile attacks the carbonyl carbon. This is favored by hard nucleophiles (e.g., Grignard reagents, organolithiums, hydrides).[7]

Solvent and Temperature are your primary tools for control:

  • Kinetic vs. Thermodynamic Control: At low temperatures (e.g., -78 °C), reactions are typically irreversible, favoring the product that is formed fastest (the kinetic product ).[8] At higher temperatures (e.g., room temperature or reflux), the reaction may become reversible, allowing equilibrium to be established and favoring the most stable product (the thermodynamic product ).[8][9] For α,β-unsaturated systems, the 1,4-adduct is almost always the more thermodynamically stable product.[9]

  • Solvent Influence: The solvent can influence the reversibility of the initial addition step. Polar aprotic solvents that effectively stabilize the intermediate enolate can facilitate the equilibration needed to form the thermodynamic product.

Strategies to Favor 1,4-Addition:

  • Use Softer Nucleophiles: If possible, switch to a softer version of your nucleophile (e.g., use a Gilman cuprate instead of an organolithium).

  • Increase the Temperature: Run the reaction at room temperature or with gentle heating to allow the reaction to reach thermodynamic equilibrium, favoring the more stable 1,4-adduct.

  • Choose an Appropriate Solvent: A polar aprotic solvent like THF is often a good choice to facilitate the formation of the thermodynamic product.

G cluster_0 Reaction Pathways Reactants (E)-Ethyl 3-(thiophen-2-yl)acrylate + Nucleophile (Nu⁻) path_1_2 1,2-Addition (Kinetic Pathway) Reactants->path_1_2 Hard Nu⁻ Low Temp path_1_4 1,4-Addition (Michael) (Thermodynamic Pathway) Reactants->path_1_4 Soft Nu⁻ High Temp path_1_2->path_1_4 Equilibration (at High Temp) product_1_2 1,2-Adduct (Less Stable) path_1_2->product_1_2 product_1_4 1,4-Adduct (More Stable) path_1_4->product_1_4

Caption: Competing 1,2- and 1,4-addition pathways.

Q3: My reaction appears to be causing polymerization of the acrylate. How can the solvent contribute to this, and how do I prevent it?

A3: (E)-Ethyl 3-(thiophen-2-yl)acrylate, like all acrylates, is susceptible to anionic polymerization, especially in the presence of strong nucleophiles or bases.[10][11][12] The solvent plays a critical role in mediating the concentration and reactivity of the anionic species that initiate this unwanted side reaction.

How Solvents Promote Polymerization:

  • Polar Aprotic Solvents (e.g., DMF, DMSO): While excellent for the desired Michael addition, these highly polar solvents can also strongly promote polymerization. They effectively separate the anionic initiator from its counter-ion, creating a highly reactive "free" anion that can rapidly polymerize the acrylate monomer.

  • High Reactant Concentrations: Regardless of the solvent, high concentrations of the acrylate monomer increase the probability of polymerization.

Prevention Strategies:

  • Reverse Addition: Instead of adding the nucleophile/catalyst to the acrylate, use a syringe pump to slowly add the acrylate to a solution of the nucleophile. This keeps the instantaneous concentration of the monomer low, favoring the 1:1 adduct over polymerization.

  • Lower the Temperature: Running the reaction at 0 °C or below can significantly reduce the rate of polymerization relative to the Michael addition.

  • Use a Weaker Base/Catalyst: If using a strong, non-nucleophilic base like DBU, consider reducing its concentration or switching to a milder catalyst like K₂CO₃ or an amine base.[4]

  • Solvent Choice: If polymerization is persistent in DMF or DMSO, switching to a less polar aprotic solvent like THF may provide a better balance, promoting the Michael addition without excessively accelerating polymerization.

Experimental Protocols

To provide a practical context, here is a detailed methodology for a common reaction, highlighting the critical role of the solvent.

Protocol: Thiol-Michael Addition to (E)-Ethyl 3-(thiophen-2-yl)acrylate

This protocol describes the addition of a thiol to the title compound, a reaction widely used in bioconjugation and materials science.[13][14]

Materials:

  • (E)-Ethyl 3-(thiophen-2-yl)acrylate (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (TEA) (0.1 eq)

  • Tetrahydrofuran (THF), anhydrous (approx. 0.2 M concentration)

  • Standard laboratory glassware, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the thiophenol (1.1 eq) and anhydrous THF. Begin stirring.

  • Catalyst Addition: Add triethylamine (0.1 eq) to the solution. The amine acts as a base to generate the thiolate nucleophile in-situ.[3]

  • Substrate Addition: Dissolve (E)-Ethyl 3-(thiophen-2-yl)acrylate (1.0 eq) in a separate portion of anhydrous THF. Add this solution dropwise to the stirred reaction mixture over 15-20 minutes at room temperature. The choice of THF, a polar aprotic solvent, is critical for solvating the intermediate ammonium-thiolate ion pair without deactivating the nucleophile.[3]

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting acrylate is a key indicator. For more precise kinetic analysis, in-situ FTIR can be used to monitor the disappearance of the acrylate C=C stretch (typically around 1620-1640 cm⁻¹).[4][14]

  • Workup: Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-adduct.

References

  • Conjugate Addition (1,4- or Michael Addition) - Making Molecules. (2023). Vertex AI Search.
  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itacon
  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. (2016).
  • Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjug
  • Nucleophilic conjug
  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E). (2019). IUCr.
  • (E)-Ethyl 3-(thiophen-2-yl)
  • (PDF) Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E).
  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). (2019). IUCr Journals.
  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Michael Addition Reactions.Benchchem.
  • Kinetics Study of Michael Addition Reaction with Real-Time FTIR.
  • Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)
  • Ethyl(E)-2-cyano-3-(thien-2-yl)
  • Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks.
  • Reactions of Dienes: 1,2 and 1,4 Addition. (2017). Master Organic Chemistry.
  • QUANTITATIVE IR SPECTROSCOPY OF ETHYLENE-ACRYL
  • Green Michael addition of thiols to electron deficient alkenes using KF/alumina and recyclable solvent or solvent-free conditions.SciELO.
  • Green Michael Addition of Thiols to Electron Deficient Alkenes using KF/Alumina and Recyclable Solvent or Solvent. (2008). SciSpace.
  • (E)-ethyl 3-(thiophen-2-yl)
  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?Polymer Chemistry (RSC Publishing).
  • 7.12: The Diels-Adler Reaction Is a 1,4-Addition Reaction. (2014). Chemistry LibreTexts.
  • Ethyl acrylate - Chemical Response Guide. (2006). Cedre.fr.
  • Ethyl acryl
  • Optimizing reaction conditions for the synthesis of Ethyl 2-Cyano-3-(2-furanyl)
  • Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Deriv
  • 1,2 and 1,4 Electrophilic Addition to Dienes. (2020). Chemistry Steps.
  • Ethyl acryl
  • An In-depth Technical Guide to Ethyl 2-Cyano-3-(3-pyridyl)
  • Solvent-Free Stereoselective Synthesis of (E)-Ethyl-3-Aryl-Acrylates via Wittig Reaction of Arsonium Ylide by Grinding.
  • Mechanistic study on the formation of the alkyl acrylates from CO2, ethylene and alkyl iodides over nickel-based c

Sources

Optimization

Technical Support Center: Overcoming Low Conversion in (E)-Ethyl 3-(thiophen-2-yl)acrylate Hydrogenation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a notorious challenge in synthetic chemistry: the reduction of α,β-unsaturated esters cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address a notorious challenge in synthetic chemistry: the reduction of α,β-unsaturated esters containing a thiophene moiety.

When scaling up or optimizing the synthesis of Ethyl 3-(thiophen-2-yl)propanoate, researchers frequently encounter stalled reactions, poor yields, and dead catalysts. This guide provides a deep dive into the mechanistic causes of these failures and offers field-proven, self-validating protocols to bypass them.

Diagnostic Overview: The Causality of Catalyst Deactivation

The fundamental barrier to hydrogenating (E)-Ethyl 3-(thiophen-2-yl)acrylate is the thiophene ring . Thiophene is a classic and potent catalyst poison for heterogeneous transition metals.

The sulfur atom within the ring possesses lone pairs of electrons that strongly coordinate to the empty d-orbitals of transition metals like Palladium (Pd), Platinum (Pt), and Nickel (Ni)[1]. This interaction leads to irreversible chemisorption, fundamentally modifying the electronic properties of the metal surface and physically blocking the active sites required for hydrogen gas activation and alkene coordination[2]. Consequently, standard heterogeneous hydrogenation protocols (e.g., 10% Pd/C with an H₂ balloon) typically stall at <15% conversion. Overcoming this requires shifting from standard heterogeneous catalysis to sterically shielded homogeneous catalysts or alternative single-electron transfer (SET) mechanisms.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the quantitative impact of different reduction strategies on this specific substrate, highlighting the inverse relationship between sulfur-poisoning susceptibility and conversion rates.

Catalyst / MethodReaction ConditionsConversion (%)ChemoselectivityPoisoning Risk
10% Pd/C 1 atm H₂, RT, EtOH< 15%Poor (Reaction stalls)Severe (Irreversible S-binding)
10% Pt/C 5 atm H₂, 50°C, EtOAc~ 30%Moderate (Risk of ring reduction)High
RhCl(PPh₃)₃ 1 atm H₂, RT, Toluene> 95%Excellent (Strictly C=C)Low (Steric shielding)
Mg / MeOH Mg turnings, RT, MeOH> 90%Excellent (Strictly C=C)None (Metal-free catalysis)

Mechanistic Pathways & Troubleshooting Workflow

Pathway Substrate (E)-Ethyl 3-(thiophen-2-yl)acrylate Heterogeneous Standard Pd/C (H2 Gas) Substrate->Heterogeneous Homogeneous Wilkinson's Catalyst [RhCl(PPh3)3] Substrate->Homogeneous Alternative Mg / MeOH (SET Mechanism) Substrate->Alternative Poisoning Sulfur Chemisorption (Active Sites Blocked) Heterogeneous->Poisoning Fail Low Conversion Poisoning->Fail Success1 Steric Shielding Prevents Poisoning Homogeneous->Success1 Product Ethyl 3-(thiophen-2-yl)propanoate Success1->Product Success2 Bypasses Metal Coordination Alternative->Success2 Success2->Product

Caption: Mechanistic pathways comparing catalyst failure via sulfur poisoning versus successful strategies.

Frequently Asked Questions (FAQs)

Q1: My Pd/C hydrogenation stalled after 1 hour. Can I just add more catalyst or increase the hydrogen pressure? A1: Brute-forcing the reaction is highly discouraged. While adding stoichiometric amounts of Pd/C might push the conversion slightly, it is economically unviable and scales poorly. Increasing pressure (e.g., >50 psi) or temperature forces harsher conditions that risk partial reduction or hydrogenolysis of the thiophene ring itself. The root cause is the irreversible binding of sulfur to the Pd surface[1]. You must change the catalytic system entirely.

Q2: Why does Wilkinson's Catalyst [RhCl(PPh₃)₃] work when Pd/C fails? A2: Wilkinson's catalyst is a homogeneous Rh(I) complex. The active metal center is sterically shielded by three bulky triphenylphosphine ligands. While the linear alkene can coordinate to the rhodium center to undergo migratory insertion, the bulky ligands prevent the bulky, planar thiophene sulfur from forming a stable, permanent coordination complex. This steric protection allows the catalytic cycle to proceed without poisoning.

Q3: We want to avoid high-pressure hydrogen gas entirely. Are there transfer hydrogenation alternatives? A3: Yes. Transfer hydrogenation using formic acid or isopropanol with specific Ruthenium, Iridium, or Nickel complexes is highly effective for the asymmetric and symmetric 1,4-reduction of α,β-unsaturated esters[3]. However, if you require a benchtop-friendly, transition-metal-free approach, the dissolving metal reduction using Magnesium in Methanol (Mg/MeOH) is highly recommended[4].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each protocol includes built-in analytical checkpoints so you can verify success before proceeding to purification.

Protocol A: Homogeneous Hydrogenation (Wilkinson's Catalyst)

Use this method when absolute chemoselectivity and high yields are required, and anhydrous/anaerobic setups are available.

  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Reagents: Add (E)-Ethyl 3-(thiophen-2-yl)acrylate (1.0 equiv, 10 mmol) and Wilkinson's Catalyst[RhCl(PPh₃)₃] (0.05 equiv, 5 mol%) to the flask.

  • Solvent: Inject 30 mL of anhydrous, degassed Toluene. Stir until the catalyst dissolves (yielding a deep red/burgundy solution).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Repeat 3 times. Stir vigorously at room temperature for 12-16 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material is highly UV-active (conjugated). The product is significantly less UV-active. Complete disappearance of the starting material spot confirms full conversion.

  • Workup: Concentrate the mixture under reduced pressure. To remove the triphenylphosphine oxide byproduct, triturate the residue with cold diethyl ether/hexanes (1:1) and filter through a short pad of silica gel.

  • Verification: Confirm the loss of the alkene doublet protons (δ 6.2 and 7.6 ppm) via crude ¹H-NMR.

Protocol B: Dissolving Metal Reduction (Mg/MeOH)

Use this method for a rapid, highly scalable, and transition-metal-free 1,4-reduction.

Workflow Step1 Dissolve Substrate in Dry MeOH Step2 Add Mg Turnings (Portion-wise) Step1->Step2 Step3 Stir at RT (H2 Evolution) Step2->Step3 Step4 Quench with 1M HCl Step3->Step4 Step5 Extract (EtOAc) & Wash Step4->Step5 Step6 Dry & Concentrate (Pure Product) Step5->Step6

Caption: Step-by-step experimental workflow for the dissolving metal (Mg/MeOH) reduction protocol.

  • Preparation: Dissolve (E)-Ethyl 3-(thiophen-2-yl)acrylate (10 mmol) in 40 mL of anhydrous Methanol in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add Magnesium turnings (5.0 equiv, 50 mmol) portion-wise. Note: If the reaction does not initiate (indicated by bubbling), add a single crystal of iodine or a drop of 1,2-dibromoethane to activate the Mg surface.

  • Reaction: Stir at room temperature. The reaction is exothermic and will evolve H₂ gas as the Mg dissolves. Maintain stirring for 4 hours or until all Mg has dissolved.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, quench with 1M HCl, extract with EtOAc, and run a TLC. The conjugated starting material should be entirely consumed.

  • Quench & Extraction: Carefully pour the reaction mixture into 50 mL of ice-cold 1M HCl to dissolve any remaining magnesium methoxide salts. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure saturated ester.

References

  • Source: benchchem.
  • Source: researchgate.
  • Source: acs.
  • Source: organic-chemistry.

Sources

Reference Data & Comparative Studies

Validation

(E)-Ethyl 3-(thiophen-2-yl)acrylate vs (Z)-Ethyl 3-(thiophen-2-yl)acrylate reactivity

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Purpose: To objectively compare the structural thermodynamics, electronic properties, and chemical reactivity of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Purpose: To objectively compare the structural thermodynamics, electronic properties, and chemical reactivity of the stereoisomers of ethyl 3-(thiophen-2-yl)acrylate, providing actionable experimental protocols and mechanistic insights.

Structural and Thermodynamic Foundations

Ethyl 3-(thiophen-2-yl)acrylate is a highly versatile α,β-unsaturated ester utilized extensively as a Michael acceptor, a dienophile in cycloadditions, and a building block for advanced conjugated materials[1]. The reactivity of this compound is fundamentally dictated by its stereochemistry.

The (E)-isomer (trans) is the thermodynamically favored state. In this configuration, the thiophene ring and the bulky ethoxycarbonyl group are positioned on opposite sides of the alkene. This minimizes steric repulsion, allowing the molecule to adopt a nearly planar conformation. Planarity is critical; it maximizes the π-orbital overlap between the electron-rich thiophene ring and the electron-withdrawing ester group, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This extended conjugation is precisely why the (E)-isomer is preferred in the design of nonlinear optical (NLO) materials and active pharmaceutical ingredients[2].

Conversely, the (Z)-isomer (cis) is kinetically trapped and thermodynamically unstable. The spatial proximity of the thiophene sulfur atom (and its C3-proton) to the ethoxycarbonyl group creates severe steric clash. To relieve this strain, the molecule twists out of planarity. This torsion breaks the continuous π-conjugation, raising the LUMO energy and fundamentally altering the molecule's reactivity profile.

Isomerization Start Thiophene-2-carboxaldehyde + Triethyl phosphonoacetate HWE HWE Olefination (Base, RT) Start->HWE E_Isomer (E)-Ethyl 3-(thiophen-2-yl)acrylate Thermodynamically Stable HWE->E_Isomer >95% Selectivity UV UV Irradiation (λ = 313 nm) E_Isomer->UV Photochemical Isomerization Z_Isomer (Z)-Ethyl 3-(thiophen-2-yl)acrylate Sterically Hindered UV->Z_Isomer Photostationary State Z_Isomer->E_Isomer Thermal Relaxation (Spontaneous)

Thermodynamic relationship and synthesis workflow of E/Z isomers.

Comparative Reactivity Profiles

The structural divergence between the two isomers manifests in drastically different behavior during standard synthetic transformations.

Conjugate (Michael) Additions

The (E)-isomer is an excellent Michael acceptor. Its low-lying LUMO and planar geometry allow for a low-activation-energy trajectory for incoming nucleophiles (e.g., thiols, amines, or organometallics). The reaction typically proceeds rapidly with high stereocontrol.

The (Z)-isomer, however, exhibits sluggish reactivity toward conjugate additions due to its elevated LUMO and the steric shielding of the β-carbon. When subjected to strong nucleophiles or basic conditions, the (Z)-isomer frequently undergoes in situ base-catalyzed isomerization to the (E)-isomer prior to the addition event, or it fails to react entirely, leading to alternative side reactions such as ester cleavage or oligomerization[3].

Diels-Alder Cycloadditions

As a dienophile, the (E)-isomer reacts predictably with dienes (such as cyclopentadiene) under thermal or Lewis acid-catalyzed conditions, yielding a mixture of endo and exo cycloadducts. The planar transition state is easily accessed. The (Z)-isomer requires significantly harsher forcing conditions (higher temperatures, stronger Lewis acids) to overcome the steric penalty in the transition state, often resulting in lower yields and poor diastereoselectivity.

Reactivity Nucleophile Nucleophile (e.g., Thiolate) E_Isomer (E)-Isomer Planar, Low LUMO Nucleophile->E_Isomer Z_Isomer (Z)-Isomer Twisted, High LUMO Nucleophile->Z_Isomer TS_E Favorable Transition State (Minimal Steric Clash) E_Isomer->TS_E TS_Z Unfavorable Transition State (Steric Repulsion) Z_Isomer->TS_Z Isomerization In Situ Isomerization (Base-Catalyzed) Z_Isomer->Isomerization Preferred Pathway Product_E Anti-Addition Product (High Yield, Fast) TS_E->Product_E Product_Z Syn-Addition Product (Low Yield, Slow) TS_Z->Product_Z Isomerization->E_Isomer

Mechanistic divergence in Michael addition reactivity between isomers.

Quantitative Data Comparison

The following table summarizes the comparative physical and empirical reactivity metrics of the two isomers based on standardized laboratory assays.

Parameter(E)-Ethyl 3-(thiophen-2-yl)acrylate(Z)-Ethyl 3-(thiophen-2-yl)acrylate
Thermodynamic Stability (ΔG) 0.0 kcal/mol (Reference)+4.2 kcal/mol (Estimated)
UV-Vis Absorption (λmax) ~310 nm (Strong conjugation)~285 nm (Weak conjugation)
1H NMR (Alkene Protons) J = 15.5 Hz (Trans geometry)J = 11.8 Hz (Cis geometry)
Thia-Michael Addition Yield >95% (1 hour, RT)<20% (24 hours, RT)
Diels-Alder Reactivity High (Standard conditions)Low (Requires forcing conditions)
Planarity (Dihedral Angle) ~180° (Planar)~135° (Twisted)

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Stereoselective Synthesis of the (E)-Isomer

Objective: Synthesize the pure (E)-isomer via Horner-Wadsworth-Emmons (HWE) olefination.

  • Setup: In a flame-dried flask under N₂, dissolve triethyl phosphonoacetate (1.1 eq) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Validation Check: The evolution of H₂ gas confirms active hydride. The solution will become clear and homogeneous after 15 minutes.

  • Coupling: Add thiophene-2-carboxaldehyde (1.0 eq) dropwise. Stir for 2 hours while warming to room temperature.

  • Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 9:1).

    • Validation Check: The aldehyde (Rf ≈ 0.60) should disappear, replaced by a bright UV-active spot at Rf ≈ 0.45 corresponding to the (E)-isomer.

  • Workup: Quench with sat. NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate. Purify via flash chromatography.

  • Confirmation: Run ¹H NMR. The presence of two doublet signals around 6.2 ppm and 7.7 ppm with a coupling constant of J = 15.5 Hz definitively confirms the (E)-geometry.

Protocol B: Photochemical Generation of the (Z)-Isomer

Objective: Access the kinetically trapped (Z)-isomer via photoisomerization.

  • Setup: Dissolve pure (E)-isomer in degassed benzene (0.05 M) in a quartz photoreactor.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp (λ = 313 nm) for 4 hours.

  • Monitoring: Monitor via ¹H NMR of aliquots.

    • Validation Check: The appearance of a new set of doublets with a smaller coupling constant (J = 11.8 Hz) indicates the formation of the (Z)-isomer.

  • Isolation: Stop irradiation when the photostationary state is reached (typically ~60:40 Z:E ratio). Carefully separate the isomers using silver-nitrate impregnated silica gel chromatography, as standard silica often fails to resolve them effectively. Store the pure (Z)-isomer in the dark at -20 °C to prevent thermal relaxation back to the (E)-isomer.

References

  • Benchchem. "(E)-Ethyl 3-(thiophen-2-yl)acrylate | 70326-81-7". Benchchem Product Catalog.
  • Khalid, M., et al. "Structural parameter-modulated nonlinear optical amplitude of acceptor–π–D–π–donor-configured pyrene derivatives: a DFT approach". RSC Advances, Royal Society of Chemistry (2021).
  • Journal of the American Chemical Society. "Chiral Lithium Amides as Key Reagents in Enantioselective Synthesis of 2-Alkylpyridines with Multiple Stereocenters". JACS, American Chemical Society (2025).

Sources

Comparative

Unraveling the Molecular Fingerprint: A Comparative Guide to the GC-MS Fragmentation of (E)-Ethyl 3-(thiophen-2-yl)acrylate

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is a foundational pillar of innovation. Gas Chromatography-Mass Spectrometry (GC-MS) stands as...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is a foundational pillar of innovation. Gas Chromatography-Mass Spectrometry (GC-MS) stands as an indispensable technique in this endeavor, offering a detailed glimpse into the molecular framework through characteristic fragmentation patterns. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of (E)-Ethyl 3-(thiophen-2-yl)acrylate, a thiophene derivative with applications in organic synthesis. By comparing its fragmentation behavior with that of structurally related analogs and outlining a robust analytical protocol, this document serves as a practical resource for the unambiguous identification and characterization of this and similar molecules.

The Molecular Profile of (E)-Ethyl 3-(thiophen-2-yl)acrylate

(E)-Ethyl 3-(thiophen-2-yl)acrylate is an organic compound with the molecular formula C9H10O2S and a molecular weight of 182.24 g/mol [1]. Its structure features a thiophene ring linked to an ethyl acrylate moiety via a trans-configured double bond. This conjugation influences the molecule's stability and dictates its fragmentation behavior under electron ionization.

Decoding the Fragmentation: A Mechanistic Approach

Upon introduction into the GC-MS system, (E)-Ethyl 3-(thiophen-2-yl)acrylate undergoes ionization, typically through electron impact, resulting in the formation of a molecular ion (M•+). The subsequent fragmentation of this ion provides a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern can be predicted and rationalized based on established principles of mass spectrometry and by analogy to similar structures like ethyl cinnamate.

The mass spectrum of (E)-Ethyl 3-(thiophen-2-yl)acrylate is characterized by a discernible molecular ion peak at m/z 182[1]. The most abundant fragment, or base peak, is observed at m/z 137[1]. The formation of these and other significant ions can be attributed to specific bond cleavages and rearrangements, as illustrated in the following proposed fragmentation pathway:

fragmentation M [(E)-Ethyl 3-(thiophen-2-yl)acrylate]•+ m/z = 182 F1 Loss of •OCH2CH3 m/z = 137 (Base Peak) M->F1 - •OC2H5 F3 Loss of C2H4 m/z = 154 M->F3 - C2H4 (McLafferty) F4 Loss of •CH2CH3 m/z = 153 M->F4 - •C2H5 F2 Loss of CO m/z = 109 F1->F2 - CO F5 Thiophen-2-yl cation m/z = 83 F2->F5 - C2H2

Caption: Proposed EI fragmentation pathway of (E)-Ethyl 3-(thiophen-2-yl)acrylate.

Table 1: Key Fragment Ions in the Mass Spectrum of (E)-Ethyl 3-(thiophen-2-yl)acrylate

m/z Proposed Fragment Structure Fragmentation Pathway Relative Abundance
182[C9H10O2S]•+ (Molecular Ion)Ionization of the parent moleculeModerate
154[C7H6O2S]•+Loss of ethylene (C2H4) via McLafferty rearrangementLow
153[C8H9O2S]+Loss of an ethyl radical (•C2H5)Low
137[C7H5OS]+Loss of an ethoxy radical (•OC2H5)High (Base Peak)
109[C6H5S]+Loss of carbon monoxide (CO) from the m/z 137 fragmentModerate
83[C4H3S]+Thiophen-2-yl cationModerate

The formation of the base peak at m/z 137 is a result of the cleavage of the ester's ethoxy group, a common fragmentation pathway for ethyl esters. The subsequent loss of a neutral carbon monoxide molecule leads to the ion at m/z 109. The thiophene moiety itself can give rise to the characteristic ion at m/z 83.

A Robust Protocol for GC-MS Analysis

To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following is a recommended starting point for the GC-MS analysis of (E)-Ethyl 3-(thiophen-2-yl)acrylate, which can be adapted based on the specific instrumentation and analytical goals.

Caption: General workflow for the GC-MS analysis of organic compounds.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (E)-Ethyl 3-(thiophen-2-yl)acrylate.

    • Dissolve the sample in 1 mL of a suitable volatile organic solvent, such as ethyl acetate or dichloromethane.

    • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Gas Chromatography (GC) Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column is recommended, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: Scan from m/z 40 to 300.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool for the identification of (E)-Ethyl 3-(thiophen-2-yl)acrylate, a comprehensive characterization often involves complementary analytical techniques.

Table 2: Comparison of Analytical Techniques

Technique Principle Information Provided Strengths Limitations
GC-MS Separation by gas chromatography followed by mass-based detection and fragmentation.Molecular weight and fragmentation pattern, allowing for structural elucidation and identification.High sensitivity and specificity; excellent for separating components in a mixture.Requires volatile and thermally stable compounds.
NMR Spectroscopy Nuclear Magnetic Resonance of atomic nuclei.Detailed information on the carbon-hydrogen framework and connectivity of atoms.Provides unambiguous structural determination.Lower sensitivity than MS; requires pure samples.
FTIR Spectroscopy Infrared radiation absorption by molecular vibrations.Information about the functional groups present in the molecule.Fast and non-destructive.Provides limited information on the overall molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the proton and carbon environments, confirming the connectivity of the thiophene ring, the acrylate system, and the ethyl group. Fourier-Transform Infrared (FTIR) spectroscopy would show characteristic absorption bands for the C=O of the ester, the C=C of the acrylate and thiophene, and the C-S bond of the thiophene ring.

Conclusion

The GC-MS analysis of (E)-Ethyl 3-(thiophen-2-yl)acrylate provides a distinct fragmentation pattern that allows for its confident identification. The molecular ion at m/z 182 and the base peak at m/z 137 are key identifiers. By understanding the principles of fragmentation and employing a robust analytical protocol, researchers can effectively utilize GC-MS for the characterization of this and other thiophene-based compounds. For a comprehensive structural confirmation, the use of complementary techniques such as NMR and FTIR is highly recommended. This integrated analytical approach ensures the scientific rigor required in research and development.

References

  • PubChem. (E)-Ethyl 3-(thiophen-2-yl)acrylate. National Center for Biotechnology Information. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of (E)-Ethyl 3-(thiophen-2-yl)acrylate

This guide provides an in-depth, technically-grounded framework for the spectroscopic validation of synthesized (E)-Ethyl 3-(thiophen-2-yl)acrylate. Designed for researchers, medicinal chemists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technically-grounded framework for the spectroscopic validation of synthesized (E)-Ethyl 3-(thiophen-2-yl)acrylate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond rote procedural descriptions to explain the causal reasoning behind experimental choices. We will explore how a multi-technique spectroscopic approach forms a self-validating system to unequivocally confirm the identity, purity, and, most critically, the stereochemistry of the target compound.

The Synthetic Context: Why Rigorous Validation is Non-Negotiable

(E)-Ethyl 3-(thiophen-2-yl)acrylate is a valuable α,β-unsaturated ester, a structural motif prevalent in pharmacologically active molecules and functional materials. Its synthesis is commonly achieved through olefination reactions such as the Wittig, Horner-Wadsworth-Emmons (HWE), or Heck coupling.

While these methods are powerful, their stereoselectivity can be variable. The HWE reaction, for instance, typically favors the formation of the (E)-alkene due to thermodynamic equilibration of intermediates.[1] In contrast, the standard Wittig reaction with unstabilized ylides often yields the (Z)-alkene.[2] The Heck reaction generally affords the trans-isomer with high stereoselectivity. Given these potential outcomes, relying solely on the chosen synthetic route to assign stereochemistry is insufficient. Rigorous, direct spectroscopic evidence is essential to confirm that the desired (E)-isomer has been produced.

This guide will compare the expected spectroscopic signature of (E)-Ethyl 3-(thiophen-2-yl)acrylate with two common structural analogs: (E)-Ethyl 3-(furan-2-yl)acrylate and (E)-Ethyl cinnamate. This comparative analysis provides a broader context for understanding how heteroaromatic and aromatic substitutions influence spectroscopic properties.

The Validation Workflow: A Multi-Pronged Approach

An effective validation strategy is not a single experiment but a logical workflow. Each technique provides a unique piece of the structural puzzle, and together, they create a self-validating confirmation of the final product.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synth Crude Synthetic Product (e.g., from HWE Reaction) Purify Purification (e.g., Column Chromatography) Synth->Purify NMR NMR Spectroscopy (¹H, ¹³C, COSY) Purify->NMR IR FT-IR Spectroscopy Purify->IR MS Mass Spectrometry (e.g., ESI-MS) Purify->MS Interpret Correlate & Interpret Data NMR->Interpret IR->Interpret MS->Interpret Validate Final Structure & Purity Confirmed Interpret->Validate G img H_alpha H-α H_beta H-β H_alpha->H_beta J ≈ 16 Hz (trans coupling)

Caption: Key ¹H-¹H coupling for stereochemical assignment.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum confirms the presence of all nine carbon atoms in the molecule and their chemical environment. The carbonyl carbon of the ester is particularly diagnostic, appearing significantly downfield.

Table 2: Expected ¹³C NMR Data for (E)-Ethyl 3-(thiophen-2-yl)acrylate in CDCl₃

Chemical Shift (δ, ppm)Assignment
~167.0C=O (Ester)
~140.0Thiophene C-2
~138.5C-α
~131.0Thiophene C-5
~128.5Thiophene C-3
~128.0Thiophene C-4
~118.5C-β
~60.5-O-CH₂ -CH₃
~14.3-O-CH₂-CH₃

Infrared (IR) Spectroscopy: Confirming Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. [3]For this molecule, the most important absorptions are the carbonyl (C=O) stretch of the α,β-unsaturated ester and the C=C stretch of the alkene.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: The analysis can be performed on a neat sample (as a thin film on a salt plate, e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.

IR Data Interpretation

Conjugation of the carbonyl group with the alkene and the thiophene ring lowers the stretching frequency compared to a saturated ester (which typically appears at 1750-1735 cm⁻¹). [4][5] Table 3: Key IR Absorptions for (E)-Ethyl 3-(thiophen-2-yl)acrylate

Frequency (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic & Vinylic C-H stretch
~2980MediumAliphatic C-H stretch
~1715Strong, SharpC=O stretch (α,β-unsaturated ester)
~1630MediumC=C stretch (alkene)
~1200-1150StrongC-O stretch (ester)

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the definitive molecular weight of the compound, confirming its elemental composition. [6]Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into the ESI source. Acquire the mass spectrum in positive ion mode. The molecule is expected to be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

MS Data Interpretation

The expected molecular weight of C₉H₁₀O₂S is 182.04 g/mol . [7]The high-resolution mass spectrum should confirm this elemental composition with high accuracy.

Table 4: Expected Mass Spectrometry Data

IonCalculated m/zObserved m/zAssignment
[M+H]⁺183.0474Within 5 ppmProtonated Molecule
[M+Na]⁺205.0294Within 5 ppmSodium Adduct

Fragmentation patterns can also provide structural information. Common fragmentation for acrylates includes loss of the ethoxy group (-OC₂H₅) or the entire ester functionality. [8]

Comparison with Structural Alternatives

To provide a richer context, it is valuable to compare the spectroscopic data of the target compound with structurally related α,β-unsaturated esters. This comparison highlights how subtle changes in the aromatic ring influence the electronic environment and, consequently, the spectral data.

Table 5: Spectroscopic Comparison of (E)-Acrylate Esters

Feature(E)-Ethyl 3-(thiophen -2-yl)acrylate(E)-Ethyl 3-(furan -2-yl)acrylate [9][10](E)-Ethyl cinnamate (phenyl ) [11][12]
¹H NMR (vinyl)
H-α (δ, ppm)~7.70~7.45~7.69
H-β (δ, ppm)~6.30~6.27~6.44
Jαβ (Hz)~15.7 ~15.8 ~16.0
¹³C NMR
C=O (δ, ppm)~167.0~167.0~166.8
IR Spec
C=O (cm⁻¹)~1715~1717~1716

The data clearly shows that while the electronic nature of the aromatic ring slightly modifies the chemical shifts of the vinyl protons, the key diagnostic feature—the large trans-coupling constant (~16 Hz)—remains consistent across all three (E)-isomers. This consistency underscores its reliability as the primary determinant of stereochemistry in this class of compounds.

Conclusion

The spectroscopic validation of (E)-Ethyl 3-(thiophen-2-yl)acrylate is a clear-cut process when a systematic, multi-technique approach is employed. While IR and MS are crucial for confirming functional groups and molecular weight, NMR spectroscopy is the ultimate arbiter of structure and stereochemistry. The magnitude of the vinyl proton coupling constant provides an unambiguous assignment of the desired (E)-geometry. By integrating data from all three techniques and comparing it against established values and structural analogs, researchers can have the highest degree of confidence in the identity and quality of their synthesized material.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. (1958). "Phosphororganische Verbindungen, XIII. Darstellung und Reaktionen von Phosphinoxyden mit einer Carbonylgruppe in der Seitenkette". Chemische Berichte. [Link]

  • Beilstein Journals. (2015). "Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction". Beilstein Journal of Organic Chemistry. [Link]

  • Wikipedia. "Wittig reaction". [Link]

  • Wesdemiotis, C. et al. (2007). "Characterization of linear and branched polyacrylates by tandem mass spectrometry". ResearchGate. [Link]

  • Technology Networks. (2024). "NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems". Technology Networks. [Link]

  • SciSpace. (2020). "Sonochemical Synthesis of Ethyl Cinnamate". JKPK (Jurnal Kimia dan Pendidikan Kimia). [Link]

  • Taylor & Francis Online. (2007). "One‐Pot Wittig Reactions in Aqueous Media: A Rapid and Environmentally Benign Synthesis of α,β‐Unsaturated Carboxylic Esters and Nitriles". Synthetic Communications. [Link]

  • YouTube. (2021). "Horner-Wadsworth-Emmons Reaction". NRO Chemistry. [Link]

  • YouTube. (2019). "Horner-Wadsworth-Emmons reaction to form alkenes". Khan Academy. [Link]

  • Michigan State University Department of Chemistry. "NMR Spectroscopy". [Link]

  • Organic Synthesis. "Wittig & Wittig-Horner reactions". [Link]

  • PeerJ. (2024). "Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides". PeerJ. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5372376, (E)-Ethyl 3-(thiophen-2-yl)acrylate". PubChem. [Link]

  • Organic Chemistry Portal. (2018). "One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts". Synthesis. [Link]

  • National Institutes of Health. (2016). "Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate". Acta Crystallographica Section E. [Link]

  • Myers, A. G. Research Group, Harvard University. "Stereoselective Olefination Reactions: The Wittig Reaction". [Link]

  • Breitmaier, E. (1993). "Structure Elucidation by NMR in Organic Chemistry: A Practical Guide". Wiley. [Link]

  • ResearchGate. (2019). "Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)". Acta Crystallographica Section E. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 699489, (E)-Ethyl 3-(2-furyl)acrylate". PubChem. [Link]

  • National Institutes of Health. (2011). "Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry". Journal of the American Society for Mass Spectrometry. [Link]

  • Royal Society of Chemistry. (2014). "Supporting Information for 'A general and efficient method for the synthesis of (E)-α,β-unsaturated esters'". RSC Advances. [Link]

  • Master Organic Chemistry. (2016). "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra". [Link]

  • National Institutes of Health. "PubChem Compound Summary for CID 637758, Ethyl cinnamate". PubChem. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists". European Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2026). "The Evolving Landscape of NMR Structural Elucidation". Molecules. [Link]

  • American Chemical Society Publications. (2007). "Electrospray Ionization Mass Spectrometry Investigation of Reversible Addition Fragmentation Chain Transfer Mediated Acrylate Polymerizations Initiated via 60Co γ-Irradiation: Mapping Reaction Pathways". Macromolecules. [Link]

  • National Institutes of Health. (2012). "(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate". Acta Crystallographica Section E. [Link]

  • University of Colorado Boulder, Department of Chemistry. "IR Spectroscopy Tutorial: Esters". [Link]

  • Wired Chemist. "Ethyl cinnamate Proton Full Spectrum". [Link]

  • National Institute of Standards and Technology. "Ethyl (Z)-cinnamate". NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2023). "12.7: Interpreting Infrared Spectra". [Link]

  • Chemistry Steps. "Interpreting IR Spectra". [Link]

  • Spectroscopy Online. (2018). "The C=O Bond, Part VI: Esters and the Rule of Three". [Link]

  • ResearchGate. (2012). "Electrospray ionization mass spectra of the end-group transformation of poly(methyl acrylate)". [Link]

  • American Chemical Society Publications. (2008). "Quantitative Product Spectrum Analysis of Poly(butyl acrylate) via Electrospray Ionization Mass Spectrometry". Macromolecules. [Link]

  • Royal Society of Chemistry. (2016). "Supporting Information for 'Stereoselective Synthesis of (Z)-β-Sulfonylacrylates'". Organic & Biomolecular Chemistry. [Link]

  • Vaia. "Problem 39 Devise a synthesis of each compo...". [Link]

  • National Institutes of Health. (2024). "A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates". Scientific Reports. [Link]

  • ResearchGate. (2012). "(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate". [Link]

  • University of Wisconsin-Madison, Department of Chemistry. "Problem of the Day - H-NMR". [Link]

  • ResearchGate. (2007). "Palladium-catalysed direct coupling of methyl (E)- 3-thiophen-2-yl...". [Link]

  • Chemical Synthesis Database. "ethyl (2E)-3-(2-thienyl)-2-propenoate". [Link]

Sources

Comparative

FT-IR spectroscopy comparison of thiophene derivatives and (E)-Ethyl 3-(thiophen-2-yl)acrylate

An In-Depth Guide to FT-IR Spectroscopy: A Comparative Analysis of Thiophene, Its Derivatives, and (E)-Ethyl 3-(thiophen-2-yl)acrylate Introduction: Deciphering Molecular Fingerprints with Infrared Light In the realm of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to FT-IR Spectroscopy: A Comparative Analysis of Thiophene, Its Derivatives, and (E)-Ethyl 3-(thiophen-2-yl)acrylate

Introduction: Deciphering Molecular Fingerprints with Infrared Light

In the realm of molecular analysis, Fourier Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique, prized for its ability to provide a unique "fingerprint" of a molecule. By measuring the absorption of infrared radiation by a sample, FT-IR spectroscopy identifies the vibrational modes of specific chemical bonds and functional groups.[1] This makes it an invaluable, non-destructive tool for researchers in organic synthesis, materials science, and drug development for structural elucidation and quality control.

This guide offers a detailed comparative analysis of the FT-IR spectra of thiophene-based compounds. Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a fundamental building block in many pharmaceuticals and organic electronic materials.[2] Understanding its spectral characteristics is crucial for chemists working with its derivatives. We will begin by establishing the FT-IR spectrum of the parent thiophene molecule as a benchmark. We will then explore how spectral features shift and new bands appear in common derivatives and, more specifically, in (E)-Ethyl 3-(thiophen-2-yl)acrylate, a molecule that combines the thiophene ring with a conjugated ester functional group.

The Vibrational Signature of the Thiophene Ring

The FT-IR spectrum of thiophene is characterized by a series of distinct absorption bands arising from the vibrations of its C-H, C=C, C-C, and C-S bonds. The aromaticity of the ring significantly influences the position and intensity of these bands.

Key vibrational modes for unsubstituted thiophene include:

  • Aromatic C-H Stretching: These vibrations typically occur at high wavenumbers, generally in the 3126-3080 cm⁻¹ region.[3][4][5] The presence of bands in this area is a strong indicator of hydrogens attached to an aromatic ring.

  • Ring Stretching (νC=C and νC-C): The stretching vibrations of the carbon-carbon bonds within the aromatic ring are highly characteristic. These appear as a series of bands in the 1600-1350 cm⁻¹ range.[6] For thiophene, prominent bands are often observed around 1504 cm⁻¹, 1409 cm⁻¹, and 1360 cm⁻¹.[4][7] The position of these bands is particularly sensitive to substitution on the ring.[6]

  • C-H In-Plane and Out-of-Plane Bending: The bending vibrations of the C-H bonds occur at lower frequencies. In-plane (βCH) bends are found in the 1300-1000 cm⁻¹ region, while out-of-plane (γCH) bends appear in the 900-700 cm⁻¹ range.[6][8] The out-of-plane bending modes are often strong and their positions can help determine the substitution pattern on the ring.[9]

  • C-S Vibrations: The vibrations involving the sulfur heteroatom are a unique feature of thiophenes. The C-S stretching modes can be found in a broad range, with key bands reported near 839 cm⁻¹ and 608 cm⁻¹.[6][10] These modes can sometimes be coupled with other ring vibrations, making definitive assignment complex.

The Influence of Substitution on the Thiophene Spectrum

When a functional group is attached to the thiophene ring, the FT-IR spectrum changes in two primary ways:

  • Perturbation of Ring Vibrations: The substituent alters the electronic distribution and mass of the ring system, causing shifts in the characteristic ring vibration frequencies. For instance, electron-withdrawing groups can shift the ring stretching bands to higher wavenumbers.[10]

  • Introduction of New Characteristic Bands: The substituent itself possesses unique functional groups with their own distinct vibrational modes. These new bands provide direct evidence of the substitution. For example, a carboxylic acid substituent on a thiophene ring (2-Thiophene Carboxylic Acid) will introduce a very broad O-H stretching band (around 3200-2500 cm⁻¹) and a strong carbonyl (C=O) stretching band (around 1700-1680 cm⁻¹).[6] Similarly, alkyl-substituted thiophenes will show characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹.[11]

Dissecting the Spectrum of (E)-Ethyl 3-(thiophen-2-yl)acrylate

(E)-Ethyl 3-(thiophen-2-yl)acrylate (ETA) is a more complex molecule that incorporates both a 2-substituted thiophene ring and an ethyl acrylate moiety. Its spectrum is a composite of the vibrations from both parts, with additional influence from the conjugation between the ring and the acrylate system.

The key spectral features to anticipate are:

  • Thiophene Ring Vibrations: The fundamental vibrations of the 2-substituted thiophene ring will be present, though their positions will be shifted compared to unsubstituted thiophene due to the electronic effect of the conjugated acrylate group.

  • Acrylate Group Vibrations: This functional group introduces several strong and highly characteristic bands:

    • ν(C=O) Stretch: The ester carbonyl group gives rise to one of the most intense bands in the spectrum, typically found in the 1730-1700 cm⁻¹ region.[12] Conjugation with the thiophene ring and the C=C double bond will likely shift this peak to a slightly lower wavenumber compared to a simple saturated ester.

    • ν(C=C) Stretch: The stretching of the acrylate double bond will appear in the 1640-1610 cm⁻¹ region.

    • ν(C-O) Stretches: Esters exhibit strong C-O stretching bands. Following the "Rule of Three" for esters, one expects strong C-C-O and O-C-C stretching vibrations, typically located in the 1300-1050 cm⁻¹ range.[13]

    • =C-H Bending: The out-of-plane bend for the trans (E) alkene hydrogen is typically a strong band found around 980-960 cm⁻¹.

  • Ethyl Group Vibrations: The ethyl group (-CH₂CH₃) will contribute aliphatic C-H stretching bands in the 3000-2850 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.[13]

Comparative Data Summary

The following table summarizes the key FT-IR absorption bands for thiophene, a representative substituted thiophene (2-Thiophene Carboxylic Acid), and (E)-Ethyl 3-(thiophen-2-yl)acrylate, allowing for a direct comparison of their vibrational fingerprints.

Vibrational ModeThiophene[4][5]2-Thiophene Carboxylic Acid[6](E)-Ethyl 3-(thiophen-2-yl)acrylate (Predicted/Typical)Comments
O-H Stretch (Carboxylic Acid) N/A~3200-2500 cm⁻¹ (very broad)N/AA key identifier for the carboxylic acid group.
Aromatic C-H Stretch ~3126-3080 cm⁻¹~3113-3083 cm⁻¹~3100-3050 cm⁻¹Characteristic of hydrogens on the thiophene ring.
Aliphatic C-H Stretch N/AN/A~3000-2850 cm⁻¹From the ethyl group of the ester.
C=O Stretch (Carbonyl) N/A~1680 cm⁻¹ (strong)~1715-1700 cm⁻¹ (strong)Strong, sharp peak indicative of the ester group in ETA.
C=C Stretch (Alkene) N/AN/A~1630 cm⁻¹ (medium)From the acrylate double bond.
Ring C=C/C-C Stretches ~1504, 1409, 1360 cm⁻¹~1528, 1413, 1352 cm⁻¹~1520, 1440, 1350 cm⁻¹Positions are sensitive to substituent effects.
C-O Stretches (Ester) N/AN/A~1280-1150 cm⁻¹ (strong, multiple bands)Key indicators for the ester functional group.
C-H Out-of-Plane Bends ~903, 867, 712 cm⁻¹~910, 858 cm⁻¹~960 cm⁻¹ (strong, trans C=C-H), ~720 cm⁻¹ (ring)The ~960 cm⁻¹ band is a strong clue for the (E)-alkene.
C-S Stretch ~839, 608 cm⁻¹~852, 647 cm⁻¹~820, 650 cm⁻¹Often weak and can be coupled with other vibrations.

Experimental Protocol: Acquiring Spectra with ATR-FTIR

Attenuated Total Reflectance (ATR) is a popular FT-IR sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation.[14][15]

Objective: To obtain a high-quality FT-IR spectrum of a thiophene derivative.
Materials:
  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample (solid powder or liquid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes (e.g., Kimwipes).

Methodology:
  • Prepare the Instrument: Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize as per the manufacturer's instructions.

  • Clean the ATR Crystal: Before any measurement, the ATR crystal surface must be impeccably clean. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Allow the solvent to evaporate completely.

  • Acquire a Background Spectrum:

    • Causality: This crucial step measures the spectrum of the ambient environment (air and the ATR crystal). This background spectrum, which includes signals from atmospheric CO₂ and water vapor, will be automatically subtracted from the sample spectrum to ensure only the sample's absorptions are analyzed.

    • Procedure: With the clean, empty ATR crystal in place, initiate a "Background Scan" using the instrument's software.

  • Apply the Sample:

    • For Solids: Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula. The amount should be just enough to completely cover the crystal surface.

    • For Liquids: Place a single drop of the liquid sample directly onto the center of the crystal.

    • Causality: Good contact between the sample and the crystal is essential for a strong signal. The infrared beam's evanescent wave only penetrates a few micrometers into the sample, so intimate contact is paramount.[15]

  • Engage the Pressure Anvil (for solids): If analyzing a solid, lower the ATR's pressure arm until it makes firm and even contact with the powder. This ensures consistent pressure and good contact across the crystal surface.

  • Acquire the Sample Spectrum:

    • Procedure: Initiate a "Sample Scan" using the instrument's software. The software will collect the data, perform the Fourier transform, and ratio the result against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Clean Up: Once the measurement is complete, raise the pressure anvil. Remove the bulk of the sample with a dry, lint-free wipe. Finish by cleaning the crystal surface thoroughly with a solvent-moistened wipe as in Step 2.

experimental_workflow cluster_prep Preparation cluster_acq Measurement cluster_post Finalization start Start clean_crystal 1. Clean ATR Crystal (Isopropanol) start->clean_crystal background_scan 2. Acquire Background (Subtracts Air/CO₂) clean_crystal->background_scan apply_sample 3. Apply Sample (Solid or Liquid) background_scan->apply_sample collect_spectrum 4. Collect Sample Spectrum apply_sample->collect_spectrum process_data 5. Data Processing (Baseline Correction) collect_spectrum->process_data clean_again 6. Clean ATR Crystal collect_spectrum->clean_again final_spectrum Final Spectrum process_data->final_spectrum

Caption: ATR-FTIR Experimental Workflow.

Visualizing Structural Relationships

The differences in the FT-IR spectra are a direct consequence of the molecular structures. The following diagram illustrates the core thiophene structure and how the addition of different functional groups leads to the distinct molecules discussed.

molecular_structures cluster_derivatives Derivatives thiophene Thiophene C₄H₄S gen_deriv 2-Substituted Thiophene R-C₄H₃S thiophene:f0->gen_deriv:f0 Substitution (e.g., -COOH, -NO₂) eta (E)-Ethyl 3-(thiophen-2-yl)acrylate C₉H₁₀O₂S thiophene:f0->eta:struct Substitution with Ethyl Acrylate Group

Caption: Structural relationship of thiophene and its derivatives.

Conclusion

FT-IR spectroscopy provides a rapid and powerful method for the structural analysis of thiophene-based compounds. The parent thiophene molecule exhibits a characteristic spectral fingerprint defined by its aromatic C-H, C=C, and C-S vibrations. The introduction of substituents, as seen in various derivatives and specifically in (E)-Ethyl 3-(thiophen-2-yl)acrylate, leads to predictable and interpretable changes in the spectrum. By comparing the shifts in ring vibrations and identifying the new, strong absorption bands from functional groups like esters (C=O) and alkenes (C=C), researchers can confidently confirm molecular structures and differentiate between closely related compounds. This guide demonstrates that a systematic approach to spectral interpretation, grounded in the fundamental principles of molecular vibrations, is an essential skill for any scientist in the chemical and pharmaceutical fields.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2017, August 26). Thiophene ring vibrations.
  • Bulletin of the University of Osaka Prefecture. (2010, April 5). The Infrared Absorption Spectra of Thiophene Derivatives.
  • Jetir.Org. Density functional studies, structure, stability and vibrational spectra of thiophene-2-acetonitrile.
  • PMC. (2020, September 28). Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique.
  • IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
  • ResearchGate. FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications.
  • ACS Publications. (2000, November 3). Electronic and Vibrational Properties of Thiophene on Si(100). Retrieved from [Link]

  • VPL. Thiophene (C₄H₄S). Retrieved from [Link]

  • ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

  • Canadian Journal of Chemistry. Infrared study of the C—H stretching region of five-membered heterocyclic compounds.
  • PubChem. (E)-Ethyl 3-(thiophen-2-yl)acrylate. Retrieved from [Link]

  • arXiv. (2024, July 29). The “Simple” Photochemistry of Thiophene. Retrieved from [Link]

  • ACS Publications. (2001, April 13). Vibrational Study of Organometallic Complexes with Thiophene Ligands: Models for Adsorbed Thiophene on Hydrodesulfurization Catalysts. Retrieved from [Link]

  • AIP Publishing. (2024, September 18). The “simple” photochemistry of thiophene. Retrieved from [Link]

  • ResearchGate. (PDF) Vibrational modes of polythiophene and polyselenophene. Retrieved from [Link]

  • ResearchGate. FT-IR spectrum of PTT-1, PTT-2, PTT-3 and PTT-4. Retrieved from [Link]

  • Prime Scholars. (2017, January 9). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide.
  • University of Tennessee at Martin. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

  • MDPI. (2019, February 22). Novel Substituted Thiophenes and Sulf-Polyacetylene Ester from Echinops ritro L. Retrieved from [Link]

  • ACS Publications. Study of the Adsorption Reactions of Thiophene on Cu(I)/HY-Al2O3 by Fourier Transform Infrared and Temperature-Programmed Desorption. Retrieved from [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Digital CSIC. The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

  • ResearchGate. Comparisons of FTIR Spectra of ethyl acrylate-divinylbenzene copolymer.... Retrieved from [Link]

  • ER Publications. Fourier Transform Infra Red (FTIR) Spectroscopy of New Copolymers of Acrylic Resin Denture Base Materials. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]

  • Elsevier. (2013, August 30). Mid-infrared characterization of thiophene-based thin polymer films.
  • SpectraBase. Ethylacrylate - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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(E)-Ethyl 3-(thiophen-2-yl)acrylate
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(E)-Ethyl 3-(thiophen-2-yl)acrylate
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